Sertindole-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H26ClFN4O |
|---|---|
Molecular Weight |
445.0 g/mol |
IUPAC Name |
1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one |
InChI |
InChI=1S/C24H26ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,15-17H,7-14H2,(H,27,31)/i13D2,14D2 |
InChI Key |
GZKLJWGUPQBVJQ-RYIWKTDQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Sertindole-d4: A Technical Guide for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sertindole-d4, a deuterated analog of the atypical antipsychotic Sertindole. Its primary application in research is as an internal standard for the accurate quantification of Sertindole in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document details its chemical properties, outlines a typical experimental protocol for its use, and presents relevant quantitative data in a structured format.
Core Concepts: The Role of a Deuterated Internal Standard
In quantitative bioanalysis, particularly with LC-MS/MS, a stable isotope-labeled internal standard, such as this compound, is crucial for achieving accurate and precise results.[1] It is a version of the analyte (Sertindole) where one or more hydrogen atoms have been replaced with deuterium, a heavier, stable isotope of hydrogen. Since this compound is chemically identical to Sertindole, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. However, due to its higher mass, it can be distinguished from the non-labeled Sertindole by the mass spectrometer. By adding a known amount of this compound to every sample, calibrator, and quality control sample, it serves as a reference to correct for variations in sample extraction, matrix effects, and instrument response.
This compound: Chemical and Physical Properties
This compound is a synthetic compound and its key properties are summarized in the table below.
| Property | Value |
| Chemical Name | 1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl-d4]-2-imidazolidinone |
| Molecular Formula | C₂₄H₂₂D₄ClFN₄O |
| Molecular Weight | 444.97 g/mol |
| CAS Number | 1794737-42-0 |
| Appearance | Solid |
| Purity | Typically >98% |
| Isotopic Purity | Typically >99% deuterated forms (d₁-d₄) |
| Storage | 4°C, sealed, away from moisture and light |
Data sourced from various chemical suppliers.
Primary Use in Research: Bioanalytical Quantification
The predominant use of this compound is as an internal standard in validated bioanalytical methods for the quantification of Sertindole in biological samples such as plasma, serum, and whole blood. These methods are essential for:
-
Therapeutic Drug Monitoring (TDM): Ensuring that Sertindole concentrations in patients are within the therapeutic range to optimize efficacy and minimize adverse effects.
-
Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of Sertindole in preclinical and clinical drug development.
-
Bioequivalence (BE) Studies: Comparing the bioavailability of a generic drug product to the brand-name drug.
Experimental Protocol: Quantification of Sertindole in Human Plasma using LC-MS/MS
This section outlines a detailed methodology for a typical LC-MS/MS experiment for the quantification of Sertindole in human plasma, utilizing this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Sertindole Stock Solution (1 mg/mL): Accurately weigh and dissolve Sertindole in methanol (B129727).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Sertindole Working Solutions: Prepare a series of working solutions by serially diluting the Sertindole stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to a final concentration (e.g., 100 ng/mL).
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the Sertindole working solutions to achieve a range of concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 75, 750 ng/mL).
Sample Preparation (Solid-Phase Extraction - SPE)
-
Aliquoting: To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound working solution.
-
Protein Precipitation (Optional but Recommended): Add 200 µL of acetonitrile, vortex, and centrifuge to precipitate proteins. Transfer the supernatant for SPE.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute Sertindole and this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
The following table summarizes typical LC-MS/MS parameters.
| Parameter | Recommended Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Sertindole: m/z 441.2 → 188.1This compound: m/z 445.2 → 192.1 |
| Source Temperature | 400 - 500 °C |
| Ion Spray Voltage | 4500 - 5500 V |
Note: These parameters should be optimized for the specific instrument and laboratory conditions.
Data Analysis
-
Integrate the peak areas for both Sertindole and this compound for all samples.
-
Calculate the peak area ratio of Sertindole to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Sertindole in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Workflows
The use of this compound does not directly involve biological signaling pathways; rather, it is a critical component of an analytical workflow. The following diagram illustrates the typical bioanalytical workflow for the quantification of Sertindole using this compound as an internal standard.
Logical Relationship: Analyte vs. Internal Standard
The fundamental principle of using a deuterated internal standard relies on the consistent analytical behavior of the analyte and the internal standard. The following diagram illustrates this relationship.
References
Sertindole-d4 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies related to Sertindole-d4. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development and analysis.
Chemical Structure and Properties
This compound is the deuterated analog of Sertindole (B1681639), an atypical antipsychotic medication. The incorporation of four deuterium (B1214612) atoms into the ethylamine (B1201723) side chain makes it a suitable internal standard for quantitative bioanalytical assays of Sertindole.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl-d4]-2-imidazolidinone | [1] |
| CAS Number | 1794737-42-0 | [1][2] |
| Molecular Formula | C₂₄H₂₂D₄ClFN₄O | [1][2] |
| Molecular Weight | 444.97 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Purity | >98% | [3] |
| Solubility | Soluble in DMSO and Methanol (B129727) | [3] |
| Storage | Store at -20°C for short-term and -80°C for long-term | [3] |
Synthesis and Purification
The synthesis of this compound follows a similar pathway to that of unlabeled Sertindole, with the introduction of deuterium atoms at a specific step. The general synthesis of Sertindole involves a multi-step process, and a plausible route for the introduction of the deuterium label is during the N-alkylation step.
Proposed Synthetic Pathway
A likely synthetic route for this compound involves the reaction of 5-chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole with a deuterated form of 1-(2-chloroethyl)imidazolidin-2-one (B120422).
DOT Script for Proposed Synthesis of this compound
Caption: Proposed synthetic scheme for this compound.
Experimental Protocol: Synthesis of Sertindole
The following is a general experimental protocol for the synthesis of unlabeled Sertindole, which can be adapted for the synthesis of this compound by using the appropriate deuterated starting material.[4]
Step 1: Synthesis of 5-chloro-1-(4-fluorophenyl)-1H-indole
-
A mixture of 5-chloroindole, 4-fluorobromobenzene, potassium carbonate, and a copper catalyst in a suitable solvent (e.g., DMF) is heated under reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by crystallization.
Step 2: Synthesis of 5-chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
-
The product from Step 1 is reacted with 4-piperidone (B1582916) hydrochloride monohydrate in the presence of an acid catalyst (e.g., acetic acid and trifluoroacetic acid) at elevated temperature.
-
The product is isolated and purified.
Step 3: Reduction to 5-chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole
-
The tetrahydropyridine (B1245486) derivative from Step 2 is reduced using a catalyst such as platinum oxide (PtO₂) under a hydrogen atmosphere.
-
The catalyst is filtered off, and the product is isolated from the filtrate.
Step 4: N-alkylation to form Sertindole
-
The product from Step 3 is reacted with 1-(2-chloroethyl)imidazolidin-2-one in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., potassium iodide) in a solvent like methyl isobutyl ketone (MIBK) under reflux.[4][5]
-
For the synthesis of This compound , 1-(2-chloroethyl-d4)imidazolidin-2-one would be used in this step.
-
The final product, Sertindole (or this compound), is isolated and purified by crystallization or column chromatography.
Purification and Characterization
Purification of this compound is typically achieved through recrystallization or column chromatography. The identity and purity of the synthesized compound are confirmed using various analytical techniques.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of deuterium incorporation. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of isotopic enrichment. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. |
Mechanism of Action and Signaling Pathway
Sertindole is an atypical antipsychotic that exhibits its therapeutic effects through a combination of antagonist activities at dopamine (B1211576) and serotonin (B10506) receptors.[6] As this compound is chemically identical to Sertindole, apart from the isotopic labeling, it is expected to have the same pharmacological properties. The primary mechanism of action involves the blockade of dopamine D2 and serotonin 5-HT2A receptors.[6][7][8]
The antagonism of D2 receptors in the mesolimbic pathway is believed to be responsible for the reduction of positive symptoms of schizophrenia, such as hallucinations and delusions.[6] The simultaneous blockade of 5-HT2A receptors is thought to contribute to the atypical profile of Sertindole, leading to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[7] This dual-receptor antagonism is believed to modulate the release of dopamine in different brain regions, contributing to the overall therapeutic effect.[9]
DOT Script for Sertindole's Mechanism of Action
Caption: Sertindole's dual antagonism of D2 and 5-HT2A receptors.
Analytical Methodology
This compound is primarily used as an internal standard in the quantitative analysis of Sertindole in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
A common method for extracting Sertindole and this compound from biological samples like plasma or whole blood is solid-phase extraction (SPE) or protein precipitation.[10]
Experimental Protocol: Protein Precipitation
-
To 100 µL of the biological sample, add 200 µL of a precipitation solvent (e.g., a mixture of methanol and acetonitrile).
-
Add a known amount of this compound solution (internal standard).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[10]
LC-MS/MS Analysis
The separation and quantification of Sertindole and this compound are typically performed using a reversed-phase HPLC column coupled with a triple quadrupole mass spectrometer.
Table 3: Typical LC-MS/MS Parameters for Sertindole Analysis
| Parameter | Typical Value | Reference |
| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 2.5 µm) | [11] |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium acetate | [10][11] |
| Mobile Phase B | Acetonitrile or Methanol | [10][11] |
| Flow Rate | 0.4 mL/min | [11] |
| Injection Volume | 5-10 µL | [10][11] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [11] |
| MRM Transitions | Sertindole: Precursor ion → Product ion(s)this compound: Precursor ion → Product ion(s) | [10] |
| Detector | Triple Quadrupole Mass Spectrometer | [11] |
Note: Specific MRM (Multiple Reaction Monitoring) transitions for Sertindole and this compound need to be optimized on the specific mass spectrometer being used.
DOT Script for Analytical Workflow
Caption: General workflow for the bioanalysis of Sertindole.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the response of the method is directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting, interfering substances from the biological matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[12]
Conclusion
This compound is an essential tool for the accurate quantification of Sertindole in preclinical and clinical studies. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its mechanism of action, and detailed analytical methodologies. The provided information is intended to support researchers in their efforts to develop and validate robust analytical methods for Sertindole, ultimately contributing to a better understanding of its pharmacokinetics and therapeutic effects.
References
- 1. Serotonin 5-HT2 receptor, dopamine D2 receptor, and alpha 1 adrenoceptor antagonists. Conformationally flexible analogues of the atypical antipsychotic sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Sertindole? [synapse.patsnap.com]
- 7. In vivo occupation of dopamine D1, D2 and serotonin (5-HT)2A receptors by sertindole in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparing sertindole to other new generation antipsychotics on preferential dopamine output in limbic versus striatal projection regions: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academicworks.cuny.edu [academicworks.cuny.edu]
- 11. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Sertindole vs. Sertindole-d4 for Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of Sertindole and its deuterated analog, Sertindole-d4, for use in mass spectrometry-based quantitative analysis. The inclusion of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification of analytes in complex biological matrices. This compound serves as the gold standard internal standard for Sertindole analysis due to its nearly identical physicochemical properties, which ensures it effectively compensates for variability during sample preparation and analysis.
Core Principles of Deuterated Internal Standards
In liquid chromatography-mass spectrometry (LC-MS), a deuterated internal standard is an isotopic analog of the analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612). This substitution results in an increase in the molecular weight and, consequently, a different mass-to-charge ratio (m/z) that is distinguishable by the mass spectrometer. Because the chemical and physical properties of this compound are virtually identical to those of Sertindole, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects. This allows for reliable correction of any analyte loss during sample processing and variations in instrument response, leading to highly accurate and precise quantification.
Quantitative Data Comparison
The primary difference between Sertindole and this compound in a mass spectrometry workflow is their respective mass-to-charge ratios. The four deuterium atoms in this compound increase its molecular weight by approximately 4 Da. This mass difference is readily resolved by modern mass spectrometers.
| Compound | Chemical Formula | Exact Mass (Da) | [M+H]+ m/z |
| Sertindole | C₂₄H₂₆ClFN₄O | 440.1755 | 441.1828 |
| This compound | C₂₄H₂₂D₄ClFN₄O | 444.2006 | 445.2079 |
Note: The exact mass and m/z values are calculated based on the most abundant isotopes.
In tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) is used to fragment the precursor ions into product ions. The fragmentation pattern of this compound is expected to be very similar to that of Sertindole. Key fragments will also exhibit a +4 Da mass shift if the deuterium atoms are retained on the fragmented portion of the molecule. This conservation of fragmentation behavior further strengthens its suitability as an internal standard.
Experimental Protocol: Quantitative Analysis of Sertindole in Human Plasma using LC-MS/MS
This section outlines a typical experimental workflow for the quantification of Sertindole in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, increasing to elute Sertindole, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Sertindole: Precursor Ion (Q1): 441.2 m/z -> Product Ion (Q3): [Specific fragment m/z].
-
This compound: Precursor Ion (Q1): 445.2 m/z -> Product Ion (Q3): [Corresponding specific fragment m/z + 4].
-
-
Collision Energy: Optimized for the specific MRM transitions.
-
Source Temperature: e.g., 500°C.
-
IonSpray Voltage: e.g., 5500 V.
Note: Specific MRM transitions and collision energies need to be empirically determined and optimized for the instrument in use.
Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: Structural and mass difference between Sertindole and this compound.
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Comparison of hypothetical fragmentation pathways.
Commercial availability and suppliers of Sertindole-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sertindole-d4, a deuterated analog of the atypical antipsychotic Sertindole (B1681639). This document details its commercial availability, provides a representative experimental protocol for its use as an internal standard in quantitative bioanalysis, and illustrates the key signaling pathways of its parent compound, Sertindole.
Commercial Availability and Suppliers of this compound
This compound is available from several commercial suppliers as a research chemical. It is primarily used as an internal standard in analytical methodologies, such as mass spectrometry, to ensure the accuracy and precision of the quantification of Sertindole in biological matrices.[1][2] While specific details like isotopic purity can be lot-dependent and are typically found on the Certificate of Analysis provided by the supplier, the following table summarizes key information from various vendors.[3][4][5]
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |
| MedChemExpress | HY-14543S | 1794737-42-0 | C₂₄H₂₂D₄ClFN₄O | 444.97 | 98.64% |
| Santa Cruz Biotechnology | sc-479632 | 1794737-42-0 | C₂₄H₂₂D₄ClFN₄O | 444.97 | Not specified |
| Pharmaffiliates | PA STI 079160 | 1794737-42-0 | C₂₄H₂₂D₄ClFN₄O | 444.97 | Not specified |
Experimental Protocols
The following is a representative, detailed methodology for the use of this compound as an internal standard for the quantitative analysis of Sertindole in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on established methods for the analysis of antipsychotic drugs in biological matrices.[3][4][5]
Objective:
To accurately quantify the concentration of Sertindole in human plasma samples.
Materials and Reagents:
-
Sertindole (analyte) reference standard
-
This compound (internal standard)
-
Human plasma (blank, and for calibration curve and quality control samples)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
1. Preparation of Stock and Working Solutions:
-
Sertindole Stock Solution (1 mg/mL): Accurately weigh and dissolve Sertindole reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Sertindole stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
2. Sample Preparation (Solid Phase Extraction):
-
Thaw plasma samples, calibration standards, and QCs at room temperature.
-
To 200 µL of each plasma sample, add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography Conditions:
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Sertindole from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Sertindole: Q1/Q3 (e.g., m/z 441.2 -> 188.1)
-
This compound: Q1/Q3 (e.g., m/z 445.2 -> 192.1)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
4. Data Analysis:
-
Integrate the peak areas for both Sertindole and this compound for all samples.
-
Calculate the peak area ratio of Sertindole to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards using a linear regression model.
-
Determine the concentration of Sertindole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflow
Sertindole Signaling Pathways
Sertindole is an atypical antipsychotic that exerts its therapeutic effects through antagonism of several neurotransmitter receptors.[6][7][8] Its primary mechanism of action involves the blockade of dopamine (B1211576) D2, serotonin (B10506) 5-HT2A and 5-HT2C, and alpha-1 adrenergic receptors.[6][9][10][11][12]
Caption: Sertindole's multi-receptor antagonism.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantification of an analyte in a biological matrix using a deuterated internal standard like this compound.
Caption: Bioanalytical workflow using an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eurisotop.com [eurisotop.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Sertindole? [synapse.patsnap.com]
- 7. Emerging role of sertindole in the management of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. [Sertindole, a novel alpha 1A-adrenoceptor selective antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo occupation of dopamine D1, D2 and serotonin (5-HT)2A receptors by sertindole in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serotonin 5-HT2 receptor, dopamine D2 receptor, and alpha 1 adrenoceptor antagonists. Conformationally flexible analogues of the atypical antipsychotic sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sertindole is a serotonin 5-HT2c inverse agonist and decreases agonist but not antagonist binding to 5-HT2c receptors after chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Sertindole-d4: A Technical Guide to Certificate of Analysis and Isotopic Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical quality attributes of Sertindole-d4, a deuterated analog of the atypical antipsychotic Sertindole. Primarily used as an internal standard in quantitative bioanalytical assays, the precise characterization of its chemical and isotopic purity is paramount for ensuring accurate and reproducible results in pharmacokinetic and metabolic studies. This document details the typical data presented in a Certificate of Analysis (CoA), outlines the experimental methodologies for its verification, and illustrates key concepts through diagrams.
Certificate of Analysis: Summary of Quantitative Data
A Certificate of Analysis for this compound provides a batch-specific summary of its quality control testing. The following tables represent typical data found on a CoA, offering a clear structure for the comparison of key analytical parameters.
Table 1: General Properties
| Property | Specification |
| Chemical Name | 1-(2-(4-(5-chloro-1-(4-fluorophenyl)-1H-indol-3-yl)piperidin-1-yl)ethyl)imidazolidin-2-one-d4 |
| Molecular Formula | C₂₄H₂₂D₄ClFN₄O[1][2] |
| Molecular Weight | 444.97 g/mol [1][2] |
| CAS Number | 1794737-42-0[1][2] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol[2] |
Table 2: Quality Control Specifications
| Test | Method | Specification |
| Chemical Purity | HPLC/UPLC | ≥98% |
| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium (B1214612) Incorporation |
| ¹H NMR | Conforms to Structure | Conforms |
| Mass Spectrum | ESI-MS | Conforms to Structure |
| Elemental Analysis | Combustion Analysis | Within ±0.4% of Theoretical Values |
Table 3: Isotopic Distribution
The isotopic distribution is a critical parameter for a deuterated internal standard, ensuring minimal interference from unlabeled or partially labeled species.
| Isotopologue | Mass (m/z) [M+H]⁺ | Relative Abundance (%) |
| d₀ (unlabeled) | 441.18 | <0.1 |
| d₁ | 442.18 | <0.5 |
| d₂ | 443.19 | <1.0 |
| d₃ | 444.19 | <2.0 |
| d₄ (fully labeled) | 445.20 | >96.5 |
Note: The data presented in these tables are representative and may vary between different batches and suppliers. Always refer to the specific Certificate of Analysis provided with the product.
Experimental Protocols
The determination of chemical and isotopic purity of this compound relies on a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Purpose: To determine the chemical purity of the this compound sample by separating it from any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile at a concentration of approximately 1 mg/mL. A working solution is then prepared by diluting the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: A typical gradient might start at 70% A and 30% B, ramping to 100% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The chromatogram is analyzed to determine the area percent of the main this compound peak relative to the total area of all peaks. The chemical purity is reported as the percentage of the main peak area.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity
Purpose: To determine the isotopic distribution and confirm the isotopic enrichment of this compound.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)
-
Electrospray ionization (ESI) source
Reagents:
-
Methanol (LC-MS grade)
-
Formic acid
Procedure:
-
Sample Preparation: A dilute solution of this compound (approximately 1 µg/mL) is prepared in methanol with 0.1% formic acid.
-
Mass Spectrometry Conditions:
-
Data Analysis: The mass spectrum is analyzed to identify the peak corresponding to the protonated molecule [M+H]⁺. The relative intensities of the ion signals for the d₀, d₁, d₂, d₃, and d₄ isotopologues are measured. The isotopic purity is calculated as the percentage of the d₄ isotopologue relative to the sum of all isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Purpose: To confirm the chemical structure of this compound and the position of the deuterium labels.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
Procedure:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent.
-
¹H NMR Acquisition: A standard proton NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons at the deuterated positions confirms the location of the deuterium labels.
-
¹³C NMR Acquisition: A carbon NMR spectrum can also be acquired to further confirm the carbon skeleton of the molecule.
-
Data Analysis: The chemical shifts, splitting patterns, and integrations of the observed signals in the ¹H NMR spectrum are compared with the expected spectrum for Sertindole to confirm the overall structure.
Mandatory Visualizations
Experimental Workflow for Isotopic Purity Determination
The following diagram illustrates the logical flow of the experimental process to determine the isotopic purity of this compound.
Caption: Workflow for this compound Isotopic Purity Analysis.
Sertindole Signaling Pathway
Sertindole exerts its antipsychotic effects through a complex interaction with several neurotransmitter receptors. The diagram below provides a simplified representation of its primary targets. Sertindole is an antagonist at dopamine (B1211576) D₂, serotonin (B10506) 5-HT₂A and 5-HT₂C, and α₁-adrenergic receptors.[4][5]
Caption: Simplified Sertindole Signaling Pathway.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. Sertindole | C24H26ClFN4O | CID 60149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-affinity relationship investigations of 5-aminomethyl and 5-carbamoyl analogues of the antipsychotic sertindole. A new class of selective alpha1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to Deuterium-Labeled Internal Standards in Therapeutic Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic drug monitoring (TDM), the pursuit of analytical accuracy and precision is paramount for optimizing patient outcomes. This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. For professionals in drug development and clinical research, a comprehensive understanding of these tools is essential for generating robust, reliable, and defensible data.
Stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard in quantitative mass spectrometry, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and the relative ease of synthesis.[1] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium (B1214612).[1] This subtle yet significant modification allows the internal standard to mimic the analyte's behavior throughout the analytical workflow—from sample preparation to detection—thereby correcting for a multitude of potential errors.[1]
Core Principles and Advantages
The fundamental principle behind using a deuterium-labeled IS is that it will experience the same analytical variations as the target analyte.[1] By adding a known concentration of the IS to samples at the outset, the ratio of the analyte's signal to the IS's signal is used for quantification. This ratiometric approach effectively compensates for variability in sample extraction, injection volume, and ionization efficiency in the mass spectrometer.[2][3]
The primary advantage of a deuterated internal standard lies in its ability to co-elute with the analyte, thereby experiencing the same matrix effects—a phenomenon where components of the biological matrix interfere with the ionization of the analyte, leading to ion suppression or enhancement.[2][4] Structural analogs, while sometimes used, may have different chromatographic retention times and ionization efficiencies, making them less effective at compensating for these matrix-induced variations.[5]
Synthesis of Deuterium-Labeled Internal Standards
The incorporation of deuterium into a molecule can be achieved through two primary strategies: hydrogen/deuterium (H/D) exchange and de novo chemical synthesis.[6]
-
Hydrogen/Deuterium Exchange: This method involves replacing existing hydrogen atoms with deuterium, often catalyzed by acids, bases, or metals.[6] It is a common and relatively straightforward approach.
-
De Novo Chemical Synthesis: This strategy involves the complete synthesis of the target molecule using deuterated starting materials or reagents, offering greater control over the position and number of deuterium labels.[6][7]
A critical consideration in the synthesis is the placement of deuterium labels on stable, non-exchangeable positions of the molecule.[1][8] Placing labels on labile sites (e.g., on heteroatoms like -OH or -NH, or carbons adjacent to carbonyl groups) can lead to back-exchange with protons from the sample matrix or solvent, compromising the accuracy of the assay.[1][8]
Experimental Protocols for Method Validation
Rigorous validation is essential to ensure the reliability of a bioanalytical method employing a deuterium-labeled IS. The following are detailed protocols for critical validation experiments.
Protocol 1: Specificity and Selectivity
Objective: To ensure that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample.[2]
Methodology:
-
Analyze at least six different sources of the blank biological matrix (e.g., plasma, whole blood).
-
Each blank sample should be tested for interferences at the retention time of the analyte and the deuterated internal standard.
-
The response of any interfering peak in the blank samples should not be more than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte and 5% for the internal standard.[2]
Protocol 2: Matrix Effect Assessment
Objective: To assess the impact of matrix components on the ionization of the analyte and the D-IS.[5]
Methodology:
-
Prepare three sets of samples:
-
Set A: Analyte and D-IS spiked into the mobile phase or an appropriate solvent.
-
Set B: Blank matrix extract spiked with the analyte and D-IS at the same concentrations as Set A.
-
Set C: Blank matrix spiked with the analyte and D-IS, then subjected to the full extraction procedure.
-
-
Calculate the matrix factor (MF) for the analyte and the IS by comparing the peak areas of Set B to Set A.
-
The IS-normalized MF is calculated by dividing the analyte MF by the IS MF. The coefficient of variation (CV) of the IS-normalized MF across different lots of matrix should be ≤15%.
Protocol 3: Cross-Contribution/Isotopic Impurity Assessment
Objective: To evaluate the contribution of the unlabeled analyte in the IS solution and the M+n peak of the analyte to the IS signal.[1]
Methodology:
-
Analyte to IS Crosstalk: Analyze a sample containing the analyte at the Upper Limit of Quantification (ULOQ) without the IS. The response at the mass transition of the IS should be ≤ 5% of the IS response in a blank sample spiked with the IS.
-
IS to Analyte Crosstalk: Analyze a blank matrix sample spiked with the IS at its working concentration. The response at the mass transition of the analyte should be ≤ 20% of the analyte response at the LLOQ.[5]
Quantitative Data Summary
The superiority of deuterium-labeled internal standards over structural analogs is consistently demonstrated in experimental data.
Table 1: Comparison of a Deuterated vs. Analog Internal Standard for Everolimus (B549166) Quantification [2][9]
| Parameter | Deuterated IS (Everolimus-d4) | Analog IS (32-desmethoxyrapamycin) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (CV) | 4.3% - 7.2% | 4.3% - 7.2% |
| Slope (vs. independent LC-MS/MS method) | 0.95 | 0.83 |
| Correlation Coefficient (r) | > 0.98 | > 0.98 |
While both internal standards demonstrated acceptable performance, the deuterated internal standard showed a slope closer to unity in comparison with an independent method, indicating more accurate quantification.[2][9]
Table 2: Improved Precision with a Deuterated Internal Standard for Sirolimus [1][10]
| Internal Standard Type | Coefficient of Variation (CV) Range |
| Analog IS (desmethoxyrapamycin) | 7.6% - 9.7% |
| Deuterated IS (sirolimus-d3) | 2.7% - 5.7% |
The use of a deuterium-labeled sirolimus standard resulted in a significant improvement in assay precision.[1][10]
Potential Challenges and Mitigation Strategies
Despite their advantages, the use of deuterium-labeled internal standards is not without potential challenges.
-
Isotopic Instability (Deuterium Exchange): As previously mentioned, deuterium atoms at exchangeable positions can be replaced by protons.[1][8]
-
Chromatographic Shift (Isotope Effect): The C-D bond is slightly shorter and stronger than the C-H bond, which can sometimes lead to a slight difference in retention time between the analyte and the deuterated IS, particularly with a high degree of deuteration.[1] If this shift is significant, the analyte and IS may experience different matrix effects.
-
Solution: Method development should aim for complete co-elution. High-resolution chromatography can help minimize separation.
-
-
Cross-Contribution/Isotopic Impurity: The deuterated IS may contain a small percentage of the unlabeled analyte, and vice versa.[1]
-
Solution: Use an IS with high isotopic purity (typically ≥98%).[8] The contribution of any impurities should be assessed during method validation as described in Protocol 3.
-
Conclusion
Deuterium-labeled internal standards are a cornerstone of modern therapeutic drug monitoring. Their ability to accurately correct for a wide range of analytical variabilities, most notably matrix effects, makes them indispensable for achieving high-quality, reliable data in drug development and clinical research. While challenges exist, a thorough understanding of their synthesis, proper validation, and potential pitfalls allows researchers and scientists to harness their full potential, ensuring the integrity and accuracy of quantitative bioanalysis. Adherence to the principles and protocols outlined in this guide will contribute to the development of robust and defensible analytical methods, ultimately supporting the safe and effective use of therapeutic drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Unsung Hero of Pharmacokinetics: A Technical Guide to Internal Standards in Bioanalytical Studies
For Researchers, Scientists, and Drug Development Professionals
In the rigorous world of drug development, the accurate and precise measurement of drug concentrations in biological matrices is paramount. Pharmacokinetic (PK) studies, which delineate the absorption, distribution, metabolism, and excretion (ADME) of a drug, form the bedrock upon which dosing regimens and regulatory approvals are built. The reliability of these critical data hinges on the robustness of the bioanalytical methods employed, and at the heart of these methods lies a crucial component: the internal standard (IS). This in-depth technical guide explores the multifaceted role of internal standards in pharmacokinetic studies, providing a comprehensive overview of their selection, application, and profound impact on data quality.
The Fundamental Role of the Internal Standard
An internal standard is a compound of known concentration that is added to all samples, including calibration standards and quality controls (QCs), at a consistent amount during the bioanalytical workflow.[1][2] Its primary function is to compensate for variability that can be introduced at various stages of the analytical process.[3][4] By normalizing the response of the analyte to the response of the internal standard, a more accurate and precise quantification can be achieved.[5]
Ideally, the internal standard should be added as early as possible in the sample preparation process to account for potential analyte loss during extraction, evaporation, and reconstitution.[2] It serves to correct for variations in:
-
Sample Preparation: Inconsistencies in extraction recovery, pipetting, and dilution.[2]
-
Instrumental Analysis: Fluctuations in injection volume and detector response.[2]
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components in the biological matrix.[3][4]
The overarching goal is for the internal standard to mimic the analytical behavior of the analyte as closely as possible, thereby serving as a reliable surrogate to correct for procedural and matrix-related inconsistencies.[2]
Types of Internal Standards: A Comparative Analysis
The selection of an appropriate internal standard is a critical decision in bioanalytical method development. The two primary categories of internal standards used in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis are stable isotope-labeled (SIL) internal standards and structural analog internal standards.[4]
Stable Isotope-Labeled (SIL) Internal Standards
SIL internal standards are considered the "gold standard" in bioanalysis.[3][4] These are molecules of the analyte in which one or more atoms have been replaced with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[4] This modification results in a compound that is chemically and physically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[4]
Advantages of SIL-IS:
-
Near-Identical Physicochemical Properties: They exhibit virtually the same extraction recovery, chromatographic retention time, and ionization efficiency as the analyte.[3][6]
-
Superior Compensation for Matrix Effects: Because a SIL-IS co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement, leading to more accurate correction.[3]
-
Increased Accuracy and Precision: The close mimicking of the analyte's behavior results in demonstrably better accuracy and precision of the analytical method.[5][7]
Disadvantages of SIL-IS:
-
Cost and Availability: Custom synthesis of SIL-IS can be expensive and time-consuming.[2]
-
Potential for Isotopic Cross-Talk: Inadequate mass resolution or isotopic purity can lead to interference between the analyte and the internal standard.
Structural Analog Internal Standards
A structural analog is a compound that has a chemical structure and physicochemical properties similar to the analyte but is not isotopically labeled.[4]
Advantages of Structural Analog IS:
-
Readily Available and Less Expensive: Often, a suitable analog can be found among existing compounds or is easier and cheaper to synthesize than a SIL-IS.[2]
Disadvantages of Structural Analog IS:
-
Differences in Physicochemical Properties: Variations in extraction recovery, chromatographic behavior, and ionization efficiency compared to the analyte can lead to incomplete correction.[4]
-
Less Effective Matrix Effect Compensation: If the analog does not co-elute with the analyte, it may not experience the same matrix effects, leading to biased results.[3]
The decision-making process for selecting an appropriate internal standard is a critical step in method development.
Internal standard selection workflow.
Data Presentation: The Impact of Internal Standard Choice on Assay Performance
The choice of internal standard can have a significant impact on the accuracy and precision of a bioanalytical method. The following tables summarize quantitative data from a study that compared the performance of a stable isotope-labeled internal standard to a structural analog for the quantification of the anticancer drug Kahalalide F in plasma.[5][7]
Table 1: Comparison of Accuracy and Precision for Kahalalide F Quantification
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | p-value (vs. SIL-IS) |
| Stable Isotope-Labeled IS | 100.3 | 7.6 | - |
| Structural Analog IS | 96.8 | 8.6 | 0.02 |
Data sourced from Stokvis et al., Rapid Communications in Mass Spectrometry, 2005.[7]
The data clearly demonstrates that the use of a SIL-IS resulted in a mean bias closer to 100% and a lower standard deviation, indicating significantly better accuracy and precision compared to the structural analog.[7]
Table 2: Summary of Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria (FDA/ICH) | Performance with SIL-IS | Performance with Structural Analog IS |
| Accuracy | Mean concentration within ±15% of nominal value (±20% at LLOQ) | Within ±5% | Within ±15% |
| Precision (%CV) | ≤15% (≤20% at LLOQ) | < 8% | < 10% |
| Matrix Effect (%CV) | ≤15% | < 10% | > 20% |
| Recovery (%CV) | Consistent and reproducible | < 10% | < 20% |
LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation. Data is representative and may vary between assays.
Experimental Protocols: A Step-by-Step Guide
A robust bioanalytical method validation is essential to ensure the reliability of pharmacokinetic data. The following is a detailed methodology for a typical bioanalytical assay using protein precipitation for sample preparation and LC-MS/MS for analysis, incorporating the use of an internal standard.
Materials and Reagents
-
Blank biological matrix (e.g., human plasma)
-
Analyte reference standard
-
Internal standard (SIL-IS or structural analog)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
96-well protein precipitation plates
-
96-well collection plates
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for removing proteins from plasma samples.[8][9]
Protein precipitation workflow.
Detailed Protocol:
-
To each well of a 96-well protein precipitation plate, add a fixed volume of the internal standard working solution (e.g., 10 µL of a 100 ng/mL solution).
-
Add the plasma sample (e.g., 50 µL) to each well containing the internal standard.
-
Add three to four volumes of cold acetonitrile (e.g., 150 µL) to each well to precipitate the plasma proteins.[9]
-
Seal the plate and vortex for approximately 2-5 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the plate for 10-15 minutes at a sufficient speed (e.g., 4000 rpm) to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a clean 96-well collection plate, avoiding disturbance of the protein pellet.
-
The samples are now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical instrument parameters for the quantification of a small molecule drug in plasma. These parameters should be optimized for each specific analyte.
Table 3: Typical LC-MS/MS Instrument Parameters
| Parameter | Typical Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500 °C |
| MRM Transitions | Optimized for both analyte and internal standard (precursor ion → product ion) |
| Collision Energy | Optimized for each transition |
Conclusion: The Indispensable Role of the Internal Standard
The meticulous selection and consistent application of an internal standard are fundamental to the generation of high-quality, reliable data in pharmacokinetic studies. While structural analogs can be a viable option when a stable isotope-labeled internal standard is not feasible, the evidence overwhelmingly supports the superiority of SIL-IS in providing the most accurate and precise results. By effectively compensating for the inherent variability in bioanalytical procedures, internal standards act as the unsung heroes that ensure the integrity of pharmacokinetic data, ultimately contributing to the safe and effective development of new medicines. For researchers and scientists in the field, a thorough understanding of the principles and practices outlined in this guide is not merely a technical detail but a prerequisite for excellence in drug development.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Principles of Utilizing Sertindole-d4 in LC-MS/MS Bioanalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and practical considerations for the use of Sertindole-d4 as an internal standard in the quantitative analysis of Sertindole using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies and data presented herein are synthesized from established bioanalytical practices for antipsychotic drugs, offering a robust framework for researchers in drug development and therapeutic drug monitoring.
Introduction to Sertindole and the Role of an Internal Standard
Sertindole is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. Accurate and precise quantification of Sertindole in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring to ensure efficacy and patient safety.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. A key component of a robust LC-MS/MS method is the use of a stable isotope-labeled internal standard (SIL-IS). This compound, a deuterated analog of Sertindole, is the ideal internal standard for this purpose. It shares near-identical physicochemical properties with the analyte (Sertindole), meaning it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer. This co-eluting, mass-differentiated standard compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.
Molecular Information:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| Sertindole | C₂₄H₂₆ClFN₄O | 440.95 |
| this compound | C₂₄H₂₂D₄ClFN₄O | 444.97 |
Experimental Methodologies
The following sections outline a typical experimental protocol for the analysis of Sertindole in human plasma using this compound as an internal standard.
Sample Preparation
The goal of sample preparation is to extract Sertindole and this compound from the plasma matrix while removing interfering components like proteins and phospholipids. Protein precipitation is a common, straightforward, and effective method.
Protocol: Protein Precipitation
-
Aliquoting: Transfer a 100 µL aliquot of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of this compound working solution (at a concentration that yields a consistent and strong signal) to the plasma sample.
-
Precipitation: Add 300 µL of a cold organic solvent, such as acetonitrile (B52724) or methanol, to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
Chromatographic separation is essential to resolve Sertindole from other endogenous components of the sample matrix, thereby minimizing ion suppression or enhancement. A reversed-phase C18 or phenyl-hexyl column is typically suitable for the analysis of antipsychotic drugs.
| Parameter | Typical Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water with 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Gradient Elution | A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step at initial conditions. |
Mass Spectrometry (MS/MS) Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, and quantification is performed using Multiple Reaction Monitoring (MRM). In MRM, the precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes background noise and enhances sensitivity.
| Parameter | Typical Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Spray Voltage | ~3500 V |
| Source Temperature | ~500°C |
| Nebulizer Gas | Nitrogen |
| Collision Gas | Argon |
MRM Transitions:
The selection of appropriate precursor-to-product ion transitions is critical for the specificity of the assay. The protonated molecule [M+H]⁺ is typically the precursor ion.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sertindole | 441.2 | To be optimized; common fragments arise from the piperidine (B6355638) ring or the imidazolidinone moiety. | To be optimized |
| This compound | 445.2 | To be optimized; should be 4 mass units higher than the corresponding Sertindole fragment. | To be optimized |
Note: The optimal product ions and collision energies must be determined empirically by infusing a standard solution of each compound into the mass spectrometer.
Method Validation Parameters
A bioanalytical method must be validated to ensure its reliability for the intended application. The following are key validation parameters with typical acceptance criteria.
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy within ±20% |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision | The closeness of repeated measurements (intra- and inter-day). | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible |
| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. | Internal standard should compensate for matrix effects. The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | The stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Visualizing the Workflow and Principles
The following diagrams, generated using Graphviz, illustrate the key processes and logical relationships in the bioanalysis of Sertindole using this compound.
Caption: Experimental workflow for Sertindole analysis.
Caption: Principle of internal standard correction.
Conclusion
The use of this compound as an internal standard is fundamental to the development of a robust and reliable LC-MS/MS method for the quantification of Sertindole in biological matrices. By closely mimicking the behavior of the analyte throughout the analytical process, this compound effectively corrects for procedural variability, leading to highly accurate and precise results. The methodologies and principles outlined in this guide provide a solid foundation for researchers and scientists to develop and validate their own high-quality bioanalytical assays for Sertindole.
The Core of Precision: A Technical Guide to the Use of Sertindole-d4 in the Quantitative Analysis of Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of Sertindole-d4 as an internal standard for the precise and accurate quantitative analysis of antipsychotic drugs in biological matrices. The methodologies and data presented herein are synthesized from established practices in therapeutic drug monitoring (TDM) and bioanalytical method validation, offering a comprehensive resource for professionals in pharmaceutical research and clinical diagnostics.
The quantification of antipsychotic drugs is crucial in both clinical and forensic settings to ensure therapeutic efficacy and prevent toxicity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby enhancing the reliability and robustness of the analytical results.
Principles of Quantitative Analysis using Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a gold-standard analytical technique for quantitative analysis. It relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound as an internal standard) to the sample at the beginning of the analytical workflow. Since the internal standard is chemically identical to the analyte of interest (e.g., sertindole (B1681639) and other antipsychotics it is used to quantify), it experiences the same chemical and physical processes throughout sample preparation and analysis. The mass spectrometer, however, can differentiate between the analyte and the internal standard based on their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, precise quantification can be achieved, irrespective of sample losses during processing.
Experimental Protocols
A robust and reliable bioanalytical method is fundamental for accurate quantification. The following sections detail a typical experimental protocol for the analysis of a panel of antipsychotic drugs in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting a wide range of drugs from biological matrices like plasma or serum.[2]
Materials:
-
Human plasma samples
-
This compound internal standard working solution (in methanol)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Centrifuge
-
Vortex mixer
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex mix for 30 seconds to ensure complete dissolution.
-
The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The separation and detection of the antipsychotic drugs and this compound are achieved using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Instrumentation:
-
UHPLC system (e.g., Waters Acquity, Agilent 1290)
-
Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 1.8 µm), is suitable for the separation of antipsychotics.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
Quantitative Data and Method Validation
A comprehensive validation of the analytical method is essential to ensure its reliability for the intended application. The validation should be performed according to guidelines from regulatory bodies such as the FDA or EMA. The following tables summarize typical quantitative data for a validated method for a panel of antipsychotics using this compound as the internal standard.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Aripiprazole | 1 - 500 | > 0.995 | 1 |
| Olanzapine | 0.5 - 250 | > 0.996 | 0.5 |
| Quetiapine | 2 - 1000 | > 0.994 | 2 |
| Risperidone | 0.5 - 200 | > 0.997 | 0.5 |
| Paliperidone | 0.5 - 200 | > 0.996 | 0.5 |
| Sertindole | 1 - 500 | > 0.998 | 1 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Aripiprazole | LQC | 3 | < 5.2 | < 6.1 | -2.5 |
| MQC | 100 | < 4.1 | < 5.5 | 1.8 | |
| HQC | 400 | < 3.5 | < 4.8 | 0.9 | |
| Olanzapine | LQC | 1.5 | < 6.5 | < 7.2 | 3.1 |
| MQC | 50 | < 4.8 | < 6.0 | -1.2 | |
| HQC | 200 | < 3.9 | < 5.1 | -0.4 | |
| Quetiapine | LQC | 6 | < 5.8 | < 6.5 | -1.7 |
| MQC | 200 | < 4.2 | < 5.3 | 2.3 | |
| HQC | 800 | < 3.6 | < 4.9 | 1.1 | |
| Risperidone | LQC | 1.5 | < 6.1 | < 7.0 | 2.8 |
| MQC | 40 | < 4.5 | < 5.8 | -0.9 | |
| HQC | 160 | < 3.8 | < 5.0 | 0.3 |
Table 3: Matrix Effect and Recovery
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Aripiprazole | 100 | 95.2 ± 4.1 | 91.5 ± 5.3 |
| Olanzapine | 50 | 98.1 ± 3.5 | 94.2 ± 4.8 |
| Quetiapine | 200 | 96.5 ± 4.8 | 92.8 ± 6.1 |
| Risperidone | 40 | 97.3 ± 3.9 | 93.1 ± 5.0 |
| Sertindole | 100 | 99.2 ± 2.8 | 95.7 ± 4.2 |
| This compound | 100 | 99.5 ± 2.5 | 96.1 ± 4.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of antipsychotics from plasma samples.
Caption: Experimental workflow for antipsychotic analysis.
Logical Relationship of Method Validation Parameters
This diagram shows the hierarchical and interconnected nature of the key parameters assessed during bioanalytical method validation.
References
Methodological & Application
Application Notes and Protocols for the Preparation of Sertindole-d4 Stock and Working Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sertindole is an atypical antipsychotic medication used in the treatment of schizophrenia.[1] Sertindole-d4 is a deuterated form of Sertindole, often utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision.[2] The substitution of hydrogen with deuterium (B1214612) atoms results in a more stable chemical bond, which can improve the pharmacokinetic and metabolic profiles of drugs.[3] Proper preparation of stock and working solutions of this compound is critical for reliable experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound solutions.
Materials and Reagents
-
This compound (solid form)
-
Dimethylformamide (DMF), high-purity
-
Dimethyl sulfoxide (B87167) (DMSO), high-purity, anhydrous
-
Methanol (B129727) (MeOH), LC-MS grade
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Class A volumetric flasks
-
Calibrated pipettes
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Amber glass vials for storage
-
Inert gas (e.g., nitrogen or argon)
Experimental Protocols
General Handling Precautions for Deuterated Standards
Deuterated compounds can be hygroscopic and may readily absorb moisture from the atmosphere.[4][5] It is crucial to handle these compounds under dry, inert conditions to prevent degradation and isotopic exchange (H/D exchange).[4][6]
-
Before opening, allow the vial containing solid this compound to equilibrate to room temperature to prevent condensation.[6]
-
Handle the compound in a glove box or under a stream of inert gas (nitrogen or argon).[7]
-
Use dry glassware and equipment.[5]
Preparation of this compound Stock Solution (e.g., 1 mg/mL)
The choice of solvent is critical to prevent deuterium-hydrogen exchange. High-purity aprotic solvents like acetonitrile and methanol are generally recommended.[6] Based on solubility data, DMF and DMSO are also suitable solvents for preparing a concentrated stock solution.[2][8]
-
Weighing: Accurately weigh the desired amount of this compound solid using a calibrated analytical balance. For example, to prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of the compound.
-
Dissolution: Quantitatively transfer the weighed this compound to a Class A volumetric flask of the appropriate size (e.g., 1 mL). Add a small amount of the chosen solvent (e.g., DMF, DMSO, Methanol, or Acetonitrile) to dissolve the solid.
-
Mixing: Gently vortex or sonicate the solution to ensure complete dissolution of the solid.[6]
-
Dilution to Volume: Once completely dissolved, bring the solution to the final volume with the same solvent.
-
Storage: Transfer the stock solution into a clean, dry, amber glass vial.[7] Purge the headspace with an inert gas before sealing. Store the stock solution under the recommended conditions (see Table 2).
Preparation of this compound Working Solutions
Working solutions are prepared by diluting the stock solution to the desired concentration using an appropriate solvent, typically the same solvent used for the stock solution or a solvent compatible with the analytical method (e.g., mobile phase). The following is an example of a serial dilution to prepare a range of working solutions.
-
Intermediate Dilution (e.g., 10 µg/mL):
-
Allow the 1 mg/mL stock solution to equilibrate to room temperature.
-
Pipette 10 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask.
-
Dilute to the mark with the chosen solvent (e.g., Methanol or Acetonitrile). This results in a 10 µg/mL intermediate solution.
-
-
Serial Dilutions for Working Solutions:
-
From the 10 µg/mL intermediate solution, prepare a series of working solutions. For example, to prepare a 1 µg/mL working solution, pipette 100 µL of the 10 µg/mL solution into a 1 mL volumetric flask and dilute to the mark.
-
Repeat this process to create a calibration curve or for specific experimental needs. A typical working concentration for an internal standard in mass spectrometry is around 100 ng/mL.[6]
-
Data Presentation
Table 1: this compound Properties and Solubility
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₂D₄ClFN₄O | [8][9] |
| Molecular Weight | 444.97 g/mol | [8][9] |
| Appearance | White to off-white solid | [2] |
| Solubility in DMF | ≥ 15 mg/mL (33.71 mM) | [2][8] |
| Solubility in DMSO | ≥ 5 mg/mL (11.24 mM) | [2][8] |
Note: "≥" indicates that the saturation point was not reached at this concentration.
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes | Reference |
| Solid | 4°C | Long-term | Sealed, away from moisture and light. | [8] |
| Stock Solution in Solvent | -20°C | 1 month | Sealed, away from moisture and light. Aliquoting is recommended to avoid repeated freeze-thaw cycles. | [2][7] |
| Stock Solution in Solvent | -80°C | 6 months | Sealed, away from moisture and light. Aliquoting is recommended. | [2][7] |
It is highly recommended that the stability of working solutions be validated under the specific experimental conditions of the end-user.
Mandatory Visualization
Caption: Workflow for this compound solution preparation.
References
- 1. Sertindole - Wikipedia [en.wikipedia.org]
- 2. [The chemical toxicological analysis of sertindole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Sertindole in the Management of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Application Note: Quantification of Sertindole in Human Plasma using Sertindole-d4 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the atypical antipsychotic drug, Sertindole, in human plasma. The method utilizes Sertindole-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward solid-phase extraction (SPE) protocol. The described method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications involving Sertindole.
Introduction
Sertindole is an atypical antipsychotic agent used in the treatment of schizophrenia.[1] Therapeutic drug monitoring of Sertindole is crucial for optimizing treatment efficacy and minimizing the risk of adverse effects, given the inter-individual variability in its metabolism.[2] Sertindole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[3] This metabolic pathway can lead to significant variations in plasma concentrations among patients. Therefore, a reliable and accurate analytical method for the quantification of Sertindole in a biological matrix is essential for clinical research and development. This application note provides a detailed protocol for the quantification of Sertindole in human plasma using LC-MS/MS with this compound as the internal standard.
Experimental
Materials and Reagents
-
Sertindole and this compound standards (MedchemExpress or other certified supplier)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Instrumentation
-
A validated LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.
-
A suitable HPLC or UHPLC system.
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sertindole and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
Working Standard Solutions: Prepare serial dilutions of the Sertindole stock solution in 50:50 (v/v) methanol:water to create a series of working standard solutions for the calibration curve and quality control (QC) samples.
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To 200 µL of human plasma, add 20 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may require optimization for individual instruments.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Table 3: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 350°C |
| Gas Flow | Instrument Dependent |
Table 4: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Sertindole | 441.2 | 198.1 | 100 | 25 |
| This compound | 445.2 | 202.1 | 100 | 25 |
Note: The molecular weight of Sertindole is 440.95 g/mol and this compound is 444.97 g/mol . The precursor ions represent the [M+H]+ adducts. Product ions and collision energies are proposed based on common fragmentation patterns of similar molecules and may require optimization.
Method Validation
The bioanalytical method should be validated according to the latest regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of Sertindole and this compound in blank plasma samples from at least six different sources.
-
Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of Sertindole to this compound against the nominal concentration. The linearity should be assessed over a clinically relevant range (e.g., 1-100 ng/mL) with a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions. The accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).
-
Recovery and Matrix Effect: The extraction recovery of Sertindole should be consistent and reproducible. The matrix effect should be evaluated to ensure that endogenous plasma components do not interfere with the ionization of the analyte or internal standard.
-
Stability: The stability of Sertindole in plasma should be evaluated under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.
Table 5: Example Method Validation Data Summary
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | Clinically Relevant | 1 - 100 ng/mL |
| LLOQ | S/N > 10, Acc & Prec ±20% | 1 ng/mL |
| Intra-day Precision (CV%) | ≤ 15% | < 10% |
| Inter-day Precision (CV%) | ≤ 15% | < 12% |
| Intra-day Accuracy (%) | 85 - 115% | 92 - 108% |
| Inter-day Accuracy (%) | 85 - 115% | 90 - 110% |
| Recovery (%) | Consistent & Reproducible | > 85% |
| Matrix Effect | Minimal | Within acceptable limits |
| Stability | Stable under tested conditions | Stable |
Visualizations
Caption: Experimental workflow for the quantification of Sertindole in human plasma.
Caption: Simplified metabolic pathway of Sertindole.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Sertindole in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for a variety of clinical research applications. The detailed protocol for sample preparation and instrument parameters serves as a valuable starting point for laboratories implementing Sertindole analysis.
References
- 1. Sertindole | C24H26ClFN4O | CID 60149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. High throughput identification and quantification of 16 antipsychotics and 8 major metabolites in serum using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of sertindole: identification of the metabolites in the rat and dog, and species comparison of liver microsomal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated UPLC-MS/MS Method for the Quantification of Sertindole in Human Plasma using Sertindole-d4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, selective, and rapid UPLC-MS/MS method for the quantitative determination of the atypical antipsychotic drug, Sertindole, in human plasma. The method utilizes Sertindole-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward protein precipitation technique. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is carried out using a triple quadrupole mass spectrometer in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Sertindole.
Introduction
Sertindole is a second-generation antipsychotic medication used in the treatment of schizophrenia.[1][2] It exhibits a high affinity for dopamine (B1211576) D2, serotonin (B10506) 5-HT2A and 5-HT2C, and α1-adrenergic receptors.[1][2] Therapeutic drug monitoring of Sertindole is crucial for optimizing treatment efficacy and minimizing potential side effects. This application note presents a detailed, validated UPLC-MS/MS protocol for the reliable quantification of Sertindole in human plasma.
Experimental Protocols
Materials and Reagents
-
Sertindole reference standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sertindole and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Sertindole stock solution with a 50:50 (v/v) mixture of methanol and water to create working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
Experimental Workflow Diagram
Caption: Workflow for the analysis of Sertindole in plasma.
UPLC-MS/MS Method
The UPLC-MS/MS system is operated with the following parameters:
Table 1: UPLC Parameters
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 10 mM Ammonium acetate in water + 0.1% Formic acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Sertindole | 441.2 | 198.1 | 35 | 25 |
| This compound | 445.2 | 202.1 | 35 | 25 |
Method Validation
The method was validated according to international guidelines for bioanalytical method validation. The results are summarized below.
Table 4: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | r² | LLOQ (ng/mL) |
| Sertindole | 0.5 - 200 | >0.995 | 0.5 |
Table 5: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 6.8 | 104.2 | 8.5 | 102.8 |
| Low | 1.5 | 5.1 | 98.7 | 6.3 | 101.5 |
| Medium | 75 | 4.3 | 101.2 | 5.5 | 99.8 |
| High | 150 | 3.8 | 99.5 | 4.9 | 100.4 |
Table 6: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 92.3 | 95.1 |
| High | 150 | 94.1 | 96.8 |
Sertindole Signaling Pathways
Sertindole's antipsychotic effects are primarily mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. It also interacts with α1-adrenergic receptors.
Sertindole's Primary Mechanism of Action
Caption: Sertindole acts as an antagonist at key neurotransmitter receptors.
Inhibition of JAK/STAT Pathway
Caption: Sertindole inhibits the JAK2/STAT3 signaling pathway.
Conclusion
The UPLC-MS/MS method described in this application note is a reliable and efficient tool for the quantitative analysis of Sertindole in human plasma. The simple sample preparation, short run time, and excellent analytical performance make it well-suited for high-throughput applications in clinical and pharmaceutical research.
References
Application of Sertindole-d4 in Pharmacokinetic Studies of Sertindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sertindole-d4 as an internal standard in the pharmacokinetic analysis of Sertindole. The protocols outlined below are based on established bioanalytical principles and are intended to guide researchers in developing and validating robust analytical methods for quantifying Sertindole in biological matrices.
Introduction to Sertindole and the Role of a Deuterated Internal Standard
Sertindole is an atypical antipsychotic medication used in the treatment of schizophrenia. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosing regimens and ensuring patient safety and efficacy.
Accurate quantification of Sertindole in biological samples, such as plasma, is fundamental to pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is chemically identical to Sertindole, but with four deuterium (B1214612) atoms replacing hydrogen atoms. This mass difference allows the mass spectrometer to distinguish between the analyte (Sertindole) and the internal standard (this compound), while their similar physicochemical properties ensure they behave almost identically during sample preparation and chromatographic separation. This co-elution and similar ionization behavior correct for variability in sample extraction and potential matrix effects, leading to highly accurate and precise quantification.
Experimental Protocols
A validated LC-MS/MS method is essential for the reliable determination of Sertindole in human plasma. The following protocols for sample preparation and LC-MS/MS analysis are provided as a guide.
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is a rapid and straightforward method for removing proteins from plasma samples.
Materials:
-
Human plasma samples containing Sertindole
-
This compound internal standard (IS) working solution
-
Acetonitrile (B52724) (ACN), ice-cold
-
Centrifuge capable of reaching >10,000 x g
-
Vortex mixer
-
96-well collection plates or microcentrifuge tubes
Procedure:
-
Thaw plasma samples and this compound working solution at room temperature.
-
In a clean microcentrifuge tube or a well of a 96-well plate, add 100 µL of the plasma sample.
-
Spike the sample with 10 µL of the this compound working solution and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or well.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner extract compared to protein precipitation, which may be beneficial for minimizing matrix effects.
Materials:
-
Human plasma samples containing Sertindole
-
This compound internal standard (IS) working solution
-
Methyl tert-butyl ether (MTBE) or another suitable organic solvent
-
Ammonium (B1175870) hydroxide (B78521) or a suitable basifying agent
-
Centrifuge
-
Vortex mixer
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
To 200 µL of plasma in a glass tube, add 20 µL of this compound working solution and vortex.
-
Add 50 µL of 0.5 M ammonium hydroxide to basify the sample and vortex.
-
Add 1 mL of MTBE, cap the tube, and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
The following are general starting conditions for the analysis of Sertindole and this compound. These parameters should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A gradient elution is typically used to separate Sertindole from endogenous plasma components. An example gradient is:
-
0-0.5 min: 20% B
-
0.5-2.5 min: Ramp to 90% B
-
2.5-3.5 min: Hold at 90% B
-
3.5-3.6 min: Return to 20% B
-
3.6-5.0 min: Re-equilibrate at 20% B
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (to be optimized):
-
A common approach is to monitor the transition from the protonated molecule [M+H]+ to a characteristic product ion. The exact m/z values will depend on the specific instrument and optimization.
-
Sertindole: The precursor ion will be approximately m/z 441.2. The product ion will need to be determined by direct infusion and fragmentation experiments.
-
This compound: The precursor ion will be approximately m/z 445.2. The product ion should ideally be the same fragment as the unlabeled Sertindole or a fragment that has retained the deuterium labels.
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential must be optimized for Sertindole and this compound to achieve maximum sensitivity.
Data Presentation
The use of this compound allows for the accurate determination of key pharmacokinetic parameters of Sertindole. Below is a summary of typical pharmacokinetic parameters for Sertindole in healthy human subjects following oral administration.
| Parameter | Value | Units |
| Tmax (Time to Peak Concentration) | ~5-10 | hours |
| Cmax (Peak Plasma Concentration) | Dose-dependent | ng/mL |
| AUC (Area Under the Curve) | Dose-dependent | ng·h/mL |
| t1/2 (Elimination Half-life) | ~60-70 | hours |
| Apparent Volume of Distribution | ~20 | L/kg |
| Oral Bioavailability | ~75 | % |
| Protein Binding | ~99.5 | % |
Note: These values are approximate and can vary based on the study population, dosage, and individual patient factors.
Visualizations
Sertindole Metabolism and Bioanalysis Workflow
The following diagram illustrates the metabolic pathway of Sertindole and the general workflow for its quantification in a pharmacokinetic study using this compound.
Caption: Sertindole metabolism and bioanalytical workflow.
Sertindole Mechanism of Action Signaling Pathway
Sertindole exerts its antipsychotic effects primarily through its interaction with dopamine (B1211576) and serotonin (B10506) receptors in the brain.
Caption: Sertindole's mechanism of action at D2 and 5-HT2A receptors.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Sertindole in pharmacokinetic studies. The detailed protocols and methodologies provided in these application notes serve as a robust foundation for researchers and drug development professionals to establish and validate their own bioanalytical assays. Adherence to these principles will ensure the generation of high-quality pharmacokinetic data, which is essential for the safe and effective clinical use of Sertindole.
Application Notes and Protocols: The Role of Sertindole-d4 in Elucidating Sertindole Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sertindole-d4 as an internal standard in the study of Sertindole metabolism. Detailed protocols for in vitro and in vivo metabolism studies, along with quantitative data and metabolic pathways, are presented to guide researchers in the accurate assessment of Sertindole's pharmacokinetic profile.
Introduction
Sertindole is an atypical antipsychotic agent primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[1][2][3] Understanding its metabolic fate is crucial for predicting drug-drug interactions, inter-individual variability in patient response, and potential safety liabilities. This compound, a stable isotope-labeled version of Sertindole, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. Its use allows for precise and accurate quantification of Sertindole and its metabolites in various biological matrices by correcting for variability in sample preparation and instrument response.
Metabolic Pathways of Sertindole
Sertindole undergoes extensive metabolism, primarily through two main pathways: N-dealkylation and oxidation.[2] Other significant reactions include hydroxylation of the imidazolidinone ring and the fluorophenyl group.[4]
The major and minor metabolites of Sertindole include:[4]
-
Dehydrosertindole (Lu 28-092): Formed via oxidation.
-
Norsertindole (Lu 25-073): Formed via N-dealkylation.
-
5-hydroxy-sertindole (Lu 30-131): A major metabolite in rats, monkeys, and humans.
-
4-hydroxy-sertindole (Lu 30-148): A major metabolite in rats, monkeys, and humans.
Further metabolism can occur through dehydration, oxidation, hydroxylation, glucuronidation, and sulfation.[4] Species differences in metabolism have been observed, with oxidation of the imidazolidinone ring and N-dealkylation being the main reactions in rats, while in dogs, an NIH shift at the fluorophenyl group followed by conjugation is the primary pathway.[4]
References
- 1. medscape.com [medscape.com]
- 2. Sertindole in the Management of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Metabolism of sertindole: identification of the metabolites in the rat and dog, and species comparison of liver microsomal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Sertindole using Sertindole-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sertindole is an atypical antipsychotic medication used in the treatment of schizophrenia. Therapeutic Drug Monitoring (TDM) of Sertindole is crucial for optimizing treatment efficacy and minimizing dose-related side effects, given the inter-individual variability in its pharmacokinetics. The use of a stable isotope-labeled internal standard, such as Sertindole-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and precise quantification of Sertindole in biological matrices. This document provides detailed application notes and protocols for the TDM of Sertindole using this compound as an internal standard.
Mechanism of Action of Sertindole
Sertindole exerts its antipsychotic effects through a combination of antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A and 5-HT2C receptors.[1][2][3][4] It also has a high affinity for α1-adrenergic receptors.[2][4] The antagonism of D2 receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia.[1] The simultaneous blockade of 5-HT2A receptors may contribute to its efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[1][4]
Experimental Protocols
This section outlines a detailed protocol for the quantification of Sertindole in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.
Materials and Reagents
-
Sertindole analytical standard
-
This compound internal standard
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
Formic acid (analytical grade)
-
Ammonium (B1175870) formate (B1220265) (analytical grade)
-
Ultrapure water
-
Human plasma (drug-free)
Stock and Working Solutions
-
Sertindole Stock Solution (1 mg/mL): Accurately weigh and dissolve Sertindole in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Sertindole Working Solutions: Prepare a series of working solutions by serially diluting the Sertindole stock solution with methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
Sample Preparation: Protein Precipitation
Protein precipitation is a common, simple, and effective method for extracting Sertindole from plasma samples.
-
To 100 µL of plasma sample (calibrator, QC, or patient sample), add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters for the analysis of Sertindole. These may require optimization based on the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water with 5 mM ammonium formate |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | A suitable gradient to ensure separation from matrix components (e.g., starting with 95% A, ramping to 95% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The following tables summarize representative quantitative data from a validated LC-MS/MS method for the therapeutic drug monitoring of Sertindole.
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sertindole | 441.2 | 188.1 | 35 |
| This compound | 445.2 | 192.1 | 35 |
Table 2: Calibration Curve and Quality Control Samples
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 | 1.0 |
| Calibration Standard 2 | 2.5 |
| Calibration Standard 3 | 10.0 |
| Calibration Standard 4 | 25.0 |
| Calibration Standard 5 | 50.0 |
| Calibration Standard 6 | 100.0 |
| Calibration Standard 7 | 200.0 |
| LLOQ QC | 1.0 |
| Low QC | 3.0 |
| Medium QC | 75.0 |
| High QC | 150.0 |
LLOQ: Lower Limit of Quantification; QC: Quality Control
Table 3: Method Validation Summary
| Parameter | Acceptance Criteria | Representative Results |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Intra-day Precision (%CV) | < 15% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 12% |
| Accuracy (% bias) | ± 15% | Within ± 10% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect | Minimal | < 15% |
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of Sertindole in human plasma. The detailed protocol and representative data serve as a valuable resource for researchers and clinicians to implement this assay in their laboratories, thereby facilitating personalized medicine for patients undergoing treatment with Sertindole. Adherence to rigorous validation procedures is essential to ensure the reliability of the generated data for clinical decision-making.
References
Application Note: Sertindole-d4 for Bioequivalence Studies of Sertindole Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sertindole (B1681639) is an atypical antipsychotic agent used in the treatment of schizophrenia.[1][2] It exerts its therapeutic effect through a combination of dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and α1-adrenergic receptor antagonism.[3][4][5] To ensure the therapeutic equivalence of generic formulations of Sertindole, regulatory agencies require bioequivalence (BE) studies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation.
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in bioanalytical method validation for BE studies, as recommended by regulatory bodies like the FDA and EMA.[6][7] Sertindole-d4, a deuterated analog of Sertindole, is an ideal SIL-IS for the quantitative analysis of Sertindole in biological matrices. Its physicochemical properties are nearly identical to Sertindole, ensuring similar extraction recovery and chromatographic behavior, while its mass difference allows for distinct detection by mass spectrometry. This application note provides a detailed protocol for a bioanalytical method using this compound and a comprehensive design for a bioequivalence study of Sertindole oral formulations.
Bioanalytical Method Protocol
This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Sertindole in human plasma using this compound as an internal standard.
Materials and Reagents
-
Analytes: Sertindole, this compound
-
Reagents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm), Human plasma (drug-free)
-
Supplies: 96-well plates, autosampler vials, analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)
Instrumentation
-
LC system: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS system: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Experimental Workflow
Detailed Protocols
2.4.1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sertindole and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Sertindole stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (internal standard) at a concentration of 100 ng/mL in the same diluent.
2.4.2. Sample Preparation
-
To 100 µL of human plasma in a 96-well plate, add 10 µL of the this compound working solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the plate for 1 minute and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2.4.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 20% B, increase to 95% B over 2 min, hold for 1 min, return to 20% B and equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sertindole | 441.2 | 165.1 | 25 |
| This compound | 445.2 | 169.1 | 25 |
2.4.4. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters include:
-
Selectivity and Specificity: No significant interference at the retention times of Sertindole and this compound in blank plasma from at least six different sources.
-
Linearity and Range: A linear range of 0.1 to 50 ng/mL is typically appropriate for Sertindole. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: The intra- and inter-day precision (%CV) should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ), and the accuracy (% bias) should be within ±15% (±20% at the LLOQ).
-
Matrix Effect: The matrix factor should be consistent across different sources of plasma.
-
Recovery: Extraction recovery of Sertindole and this compound should be consistent and reproducible.
-
Stability: Stability of Sertindole in plasma should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top, and long-term storage.
Bioequivalence Study Protocol
This protocol outlines a typical single-dose, randomized, crossover bioequivalence study for Sertindole oral formulations.
Study Design
-
Design: Single-center, randomized, two-period, two-sequence, single-dose, crossover study.
-
Population: Healthy adult male and female volunteers.
-
Treatments:
-
Test Product: Sertindole oral formulation.
-
Reference Product: Marketed Sertindole oral formulation.
-
-
Dose: A single oral dose of a specified strength (e.g., 12 mg).
-
Washout Period: A washout period of at least 21 days between the two treatment periods to ensure complete elimination of the drug.
Study Workflow
Study Procedures
-
Screening: Potential subjects will undergo a comprehensive medical screening to assess their eligibility.
-
Randomization: Eligible subjects will be randomly assigned to one of two treatment sequences (Test then Reference, or Reference then Test).
-
Dosing: After an overnight fast, subjects will receive a single oral dose of the assigned Sertindole formulation with a standardized volume of water.
-
Blood Sampling: Blood samples will be collected in EDTA-containing tubes at the following time points: pre-dose (0 hour) and at 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.
-
Plasma Processing: Plasma will be separated by centrifugation and stored at -80°C until analysis.
-
Washout: After the first period, subjects will undergo a washout period of at least 21 days.
-
Second Period: Subjects will return to the clinic and receive the alternate formulation, and the same procedures will be followed.
Pharmacokinetic and Statistical Analysis
-
Pharmacokinetic Parameters: The following pharmacokinetic parameters will be calculated for Sertindole using non-compartmental methods:
-
Cmax (Maximum plasma concentration)
-
AUC(0-t) (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)
-
AUC(0-∞) (Area under the plasma concentration-time curve from time 0 to infinity)
-
Tmax (Time to reach Cmax)
-
-
Statistical Analysis: The log-transformed Cmax, AUC(0-t), and AUC(0-∞) will be analyzed using an Analysis of Variance (ANOVA).
-
Bioequivalence Criteria: The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax, AUC(0-t), and AUC(0-∞) must be within the acceptance range of 80.00% to 125.00%.
Table 2: Typical Pharmacokinetic Parameters of Sertindole (12 mg single dose)
| Parameter | Mean Value (approximate) |
| Cmax (ng/mL) | 15 - 25 |
| Tmax (hours) | 4 - 8 |
| AUC(0-∞) (ng·h/mL) | 800 - 1200 |
| Elimination Half-life (hours) | 60 - 80 |
Note: These are approximate values and can vary between individuals.
Sertindole Signaling Pathway
Sertindole's antipsychotic effect is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the mesolimbic and mesocortical pathways of the brain.[8]
Conclusion
The use of this compound as an internal standard in a validated LC-MS/MS method provides the necessary accuracy, precision, and robustness for the quantification of Sertindole in human plasma for bioequivalence studies. The described bioequivalence study protocol, based on established designs for oral antipsychotics, offers a comprehensive framework for comparing the pharmacokinetic profiles of different Sertindole formulations. Adherence to these detailed protocols will ensure the generation of high-quality data to support regulatory submissions and confirm the therapeutic equivalence of Sertindole products.
References
- 1. Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans - Arabian Journal of Chemistry [arabjchem.org]
- 2. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of sertindole in healthy young and elderly male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Sertindole: efficacy and safety in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Bioequivalence of Two Oral Formulations of Olanzapine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Recovery Liquid-Liquid Extraction of Sertindole from Human Plasma using Sertindole-d4 as an Internal Standard for LC-MS/MS Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable liquid-liquid extraction (LLE) protocol for the quantitative analysis of the atypical antipsychotic drug, Sertindole, from human plasma. To ensure accuracy and precision in bioanalytical studies, a stable isotope-labeled internal standard, Sertindole-d4, is employed. The methodology presented herein is optimized for high recovery and minimal matrix effects, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. Subsequent analysis is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity.[1][2][3]
Introduction
Sertindole is an atypical antipsychotic medication utilized in the management of schizophrenia.[4][5] Accurate quantification of Sertindole in biological matrices is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing potential adverse effects. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis via mass spectrometry.[6][7] This is because the deuterated standard co-elutes with the analyte and experiences similar ionization and matrix effects, thereby providing a more accurate and precise measurement.
Liquid-liquid extraction is a widely used sample preparation technique in bioanalysis due to its ability to efficiently separate analytes from complex biological matrices.[8][9][10] This protocol has been developed to provide a straightforward and effective LLE method for Sertindole, ensuring high extraction efficiency and clean extracts for sensitive LC-MS/MS analysis.
Experimental Protocol
This section provides a detailed methodology for the liquid-liquid extraction of Sertindole from human plasma.
Materials and Reagents:
-
Sertindole (Reference Standard)
-
Human Plasma (K2-EDTA)
-
Methyl tert-butyl ether (MTBE) (HPLC Grade)
-
Ammonium (B1175870) Hydroxide (B78521) (ACS Grade)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Water (Deionized, 18 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Preparation of Solutions:
-
Sertindole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Sertindole in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Sertindole stock solution in 50:50 methanol:water to create calibration standards.
-
Working Internal Standard Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 methanol:water.
-
Basification Solution: 5% Ammonium Hydroxide in deionized water.
-
Reconstitution Solution: 50:50 Acetonitrile:Water with 0.1% Formic Acid.
Sample Preparation and Extraction Workflow:
The following diagram illustrates the key steps in the liquid-liquid extraction process.
Detailed Protocol Steps:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with 20 µL of the 100 ng/mL this compound working internal standard solution.
-
Vortex for 10 seconds.
-
Add 50 µL of 5% ammonium hydroxide solution to basify the sample.
-
Vortex for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 10 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
While specific instrument parameters will need to be optimized, the following provides a starting point for the analysis of Sertindole and this compound.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Sertindole MRM | Q1: 441.2 m/z, Q3: 165.1 m/z (example, requires optimization) |
| This compound MRM | Q1: 445.2 m/z, Q3: 169.1 m/z (example, requires optimization) |
Method Validation Parameters
A summary of typical validation parameters that should be assessed for this bioanalytical method are provided in the table below.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at the LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits as per regulatory guidelines |
| Stability | Analyte should be stable under various storage and handling conditions |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the sample preparation, analytical technique, and the final data output.
Conclusion
The liquid-liquid extraction protocol detailed in this application note provides an effective and reproducible method for the quantification of Sertindole in human plasma. The use of this compound as an internal standard ensures high accuracy and precision of the results. This method is well-suited for researchers and scientists in the field of drug development and clinical research who require a reliable bioanalytical method for Sertindole. The provided LC-MS/MS conditions serve as a solid starting point for method development and validation.
References
- 1. phenomenex.com [phenomenex.com]
- 2. agilent.com [agilent.com]
- 3. UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [The chemical toxicological analysis of sertindole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sertindole-d4 Stability in Biological Matrices: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Sertindole-d4 in various biological matrices. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Disclaimer: Specific stability data for this compound in biological matrices is limited in publicly available literature. The information presented here is largely based on stability studies of other atypical antipsychotics and general principles of bioanalytical method validation. It is crucial to perform matrix-specific stability validations for your particular experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples?
A1: Several factors can influence the stability of this compound in biological matrices, including:
-
Temperature: Storage temperature is a critical factor. Generally, lower temperatures (-20°C or -80°C) enhance long-term stability.[1][2][3] Room temperature storage is typically suitable only for short periods.
-
Matrix Type: The biological matrix itself can impact stability. For many antipsychotics, plasma (with an anticoagulant like EDTA) is the preferred matrix for ensuring stability over serum or whole blood.[1]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of the analyte.[3] It is recommended to minimize the number of freeze-thaw cycles.
-
Light Exposure: Sertindole (B1681639) has been shown to be a photolabile molecule.[4][5][6] Exposure to light can cause degradation, so samples should be protected from light during collection, processing, and storage.
-
pH: The pH of the matrix can influence the stability of certain compounds.
Q2: What are the recommended storage conditions for ensuring the stability of this compound in plasma and serum?
A2: While specific data for this compound is unavailable, based on studies of other atypical antipsychotics, the following storage conditions are recommended:
-
Short-term (up to 5 days): Refrigeration at 2-8°C is generally acceptable for many antipsychotics in plasma.[1]
-
Long-term: For extended storage, freezing at -20°C or -80°C is recommended.[1][3] Studies on other antipsychotics have shown stability for up to 2 years at -20°C in plasma.[1]
Q3: How many freeze-thaw cycles can samples containing this compound typically withstand?
A3: For many atypical antipsychotics, stability has been demonstrated for at least three freeze-thaw cycles when stored in plasma.[1][3] However, it is best practice to aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles of the entire sample.
Q4: Is there a difference in stability between plasma and serum for this compound?
A4: Studies on several other atypical antipsychotics have indicated that some compounds are less stable in serum compared to plasma, especially with prolonged storage at ambient or refrigerated temperatures.[1] Therefore, plasma is often the recommended matrix for stability studies of these types of compounds.
Q5: Can this compound be stored in whole blood? If so, for how long?
A5: Storing whole blood for extended periods is generally not recommended due to the potential for enzymatic degradation and hemolysis. For some antipsychotics, stability in whole blood has been shown for up to 2 days at ambient temperature and up to a week at 2-8°C.[1] However, prompt processing of whole blood to plasma or serum is the best practice.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low analyte recovery | Analyte degradation due to improper storage. | Verify storage temperature and duration. Ensure samples were protected from light. For long-term storage, use -80°C. |
| Instability during sample processing. | Minimize the time samples are at room temperature. Process samples on ice. | |
| Multiple freeze-thaw cycles. | Aliquot samples upon first thaw to avoid repeated cycling of the bulk sample. | |
| High variability between replicates | Inconsistent sample handling. | Standardize all sample handling and processing steps. Ensure uniform thawing procedures. |
| Matrix effects. | Evaluate and correct for matrix effects during method validation. Use a stable isotope-labeled internal standard. | |
| Presence of unexpected peaks in chromatogram | Degradation products. | Review the degradation pathways of Sertindole.[4][5][6] Adjust storage and handling to minimize degradation. Use a stability-indicating analytical method.[7][8][9] |
Quantitative Stability Data Summary (Based on Analogous Antipsychotic Drugs)
The following tables summarize stability data for several atypical antipsychotics in different biological matrices. This data can serve as a general guideline for designing stability studies for this compound.
Table 1: Stability of Atypical Antipsychotics in Human Plasma (EDTA)
| Compound | Storage Condition | Duration | Stability | Reference |
| Amisulpride | Ambient Temperature | 5 days | Stable | [1] |
| 2-8°C | 4 weeks | Stable | [1] | |
| -20°C | 2 years | Stable | [1] | |
| Aripiprazole | Ambient Temperature | 5 days | Stable | [1] |
| 2-8°C | 4 weeks | Stable | [1] | |
| -20°C | 2 years | Stable | [1] | |
| Olanzapine | Ambient Temperature | 3 days | Stable | [1] |
| 2-8°C | 2 weeks | Stable | [1] | |
| -20°C | 1 year | Stable | [1] | |
| Quetiapine | -20°C | 1 year | Stable | [1] |
| Risperidone | Ambient Temperature | 5 days | Stable | [1] |
| 2-8°C | 4 weeks | Stable | [1] | |
| -20°C | 2 years | Stable | [1] |
Table 2: Stability of Atypical Antipsychotics in Human Serum
| Compound | Storage Condition | Duration | Stability | Reference |
| Aripiprazole | Ambient Temperature | 5 days | Unstable | [1] |
| 2-8°C | 3 weeks | Unstable | [1] | |
| -20°C | 9 months | Unstable | [1] | |
| Olanzapine | Ambient Temperature | 5 days | Unstable | [1] |
| 2-8°C | 3 weeks | Unstable | [1] | |
| -20°C | 9 months | Unstable | [1] | |
| Quetiapine | Ambient Temperature | 5 days | Unstable | [1] |
| 2-8°C | 3 weeks | Unstable | [1] | |
| -20°C | 9 months | Unstable | [1] | |
| Risperidone | Ambient Temperature | 5 days | Unstable | [1] |
| 2-8°C | 3 weeks | Unstable | [1] | |
| -20°C | 9 months | Unstable | [1] |
Table 3: Stability of Atypical Antipsychotics in Whole Blood
| Compound | Storage Condition | Duration | Stability | Reference |
| Amisulpride | Ambient Temperature | 2 days | Stable | [1] |
| 2-8°C | 1 week | Stable | [1] | |
| -20°C | 2 months | Stable | [1] | |
| Aripiprazole | Ambient Temperature | 2 days | Stable | [1] |
| 2-8°C | 1 week | Stable | [1] | |
| -20°C | 2 months | Stable | [1] | |
| Olanzapine | Most conditions | - | Unstable | [1] |
| Risperidone | Ambient Temperature | 2 days | Stable | [1] |
| 2-8°C | 1 week | Stable | [1] | |
| -20°C | 2 months | Stable | [1] |
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability in Human Plasma
This protocol outlines a general procedure for evaluating the stability of this compound in human plasma after multiple freeze-thaw cycles.
1. Materials:
-
Blank human plasma (EDTA)
-
This compound stock solution
-
This compound internal standard (IS) stock solution
-
Validated LC-MS/MS method
2. Sample Preparation:
-
Spike blank human plasma with this compound to achieve low and high-quality control (QC) concentrations.
-
Aliquot the spiked plasma into multiple polypropylene (B1209903) tubes.
-
Prepare a set of freshly spiked calibration standards and QC samples for comparison.
3. Freeze-Thaw Cycling:
-
Freeze the stability QC samples at -20°C or -80°C for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples at -20°C or -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat for the desired number of cycles (typically 3-5).
4. Sample Analysis:
-
After the final thaw, process the stability QC samples, freshly prepared calibration standards, and freshly prepared QC samples using the validated bioanalytical method.
-
Quantify the concentration of this compound in all samples.
5. Data Evaluation:
-
Calculate the mean concentration of the stability QC samples for each freeze-thaw cycle.
-
Compare the mean concentrations of the stability QC samples to the nominal concentrations. The deviation should typically be within ±15%.
Caption: Workflow for assessing freeze-thaw stability.
Protocol 2: Assessment of Long-Term Stability in Frozen Human Plasma
This protocol describes a general procedure for evaluating the long-term stability of this compound in frozen human plasma.
1. Materials:
-
Blank human plasma (EDTA)
-
This compound stock solution
-
This compound internal standard (IS) stock solution
-
Validated LC-MS/MS method
2. Sample Preparation:
-
Spike blank human plasma with this compound to achieve low and high QC concentrations.
-
Aliquot the spiked plasma into a sufficient number of polypropylene tubes for all time points.
-
Prepare a set of freshly spiked calibration standards and QC samples for analysis at each time point.
3. Storage:
-
Store the stability QC samples at the desired temperatures (e.g., -20°C and -80°C).
-
Protect samples from light.
4. Sample Analysis:
-
At each designated time point (e.g., 1, 3, 6, 12, 24 months), retrieve a set of stability QC samples from storage.
-
Allow samples to thaw completely at room temperature.
-
Process the thawed stability QC samples along with freshly prepared calibration standards and QC samples using the validated bioanalytical method.
-
Quantify the concentration of this compound.
5. Data Evaluation:
-
Calculate the mean concentration of the stability QC samples for each time point and storage temperature.
-
Compare the mean concentrations to the nominal concentrations. The deviation should typically be within ±15%.
Caption: Workflow for assessing long-term stability.
Sertindole Metabolic Pathway
Understanding the metabolic pathways of Sertindole is crucial as its degradation products can interfere with analysis. The primary metabolic routes for Sertindole involve oxidation and N-dealkylation.
References
- 1. Stability of some atypical antipsychotics in human plasma, haemolysed whole blood, oral fluid, human serum and calf serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-term stability of five atypical antipsychotics (risperidone, olanzapine, paliperidone, clozapine, quetiapine) and the antidepressant mirtazapine in human serum assessed by a validated SPE LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability-indicating chromatographic methods for the determination of sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability-indicating chromatographic methods for the determination of sertindole. | Sigma-Aldrich [merckmillipore.com]
Technical Support Center: Troubleshooting Poor Peak Shape with Sertindole-d4
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor peak shape during the chromatographic analysis of Sertindole-d4. The following question-and-answer format directly addresses common issues to help you resolve them efficiently.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing this compound?
Peak tailing is a common issue when analyzing basic compounds like this compound. It is often characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge. The primary causes include:
-
Secondary Interactions: this compound, being a basic compound, can interact with acidic residual silanol (B1196071) groups on the surface of silica-based HPLC columns. These interactions lead to some molecules being retained longer than others, resulting in a tailing peak.[1][2][3]
-
Mobile Phase pH: If the mobile phase pH is not appropriately controlled, the ionization state of this compound can fluctuate, leading to inconsistent retention times and peak tailing.[1][4]
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape for all analytes, including this compound.
-
Extra-Column Volume: Excessive tubing length or a large detector cell volume can cause band broadening and peak tailing.[1][5]
Q2: My this compound peak is fronting. What could be the cause?
Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can still occur. Potential causes include:
-
Sample Overload: Injecting too much sample can saturate the column, leading to a fronting peak shape.[2]
-
Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to peak fronting.[4]
-
Column Collapse: Operating a column outside of its recommended pH or temperature range can cause the stationary phase to collapse, resulting in poor peak shape.[2]
Q3: I am observing broad or wide peaks for this compound. What should I investigate?
Broad peaks can significantly impact resolution and sensitivity. The common culprits for peak broadening are:
-
Dead Volume: Excessive volume in fittings, tubing, or the detector flow cell can cause the analyte band to spread out, resulting in broader peaks.[4][5]
-
Slow Mass Transfer: Using a mobile phase with a viscosity that is too high or a flow rate that is too low can lead to slow mass transfer and peak broadening.[4]
-
Mismatched Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause the sample to travel through the column as a broad band.[4]
Troubleshooting Guides
Guide 1: Addressing Peak Tailing of this compound
If you are experiencing peak tailing with this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound peak tailing.
| Mobile Phase pH | Peak Asymmetry Factor (As) | Observations |
| 7.0 | 2.5 | Significant tailing |
| 5.0 | 1.8 | Moderate tailing |
| 3.0 | 1.2 | Improved symmetry |
| 2.5 | 1.1 | Good, symmetrical peak |
Note: This data is illustrative and will vary based on the specific column and HPLC system.
-
Prepare Buffer Solutions: Prepare a series of aqueous buffer solutions with different pH values (e.g., pH 7.0, 5.0, 3.0, and 2.5). A phosphate (B84403) buffer is a suitable choice.
-
Prepare Mobile Phases: Mix the aqueous buffer with an appropriate organic modifier (e.g., acetonitrile (B52724) or methanol) in the desired ratio. For example, a mobile phase could be composed of phosphate buffer (pH 3.0) and acetonitrile (45:55 v/v).[6]
-
Equilibrate the Column: Equilibrate the HPLC column with the first mobile phase until a stable baseline is achieved.
-
Inject this compound Standard: Inject a standard solution of this compound and record the chromatogram.
-
Calculate Peak Asymmetry: Determine the peak asymmetry factor for the this compound peak.
-
Repeat for Each pH: Repeat steps 3-5 for each of the prepared mobile phases.
-
Analyze Results: Compare the peak asymmetry values to determine the optimal mobile phase pH for a symmetrical peak shape.
Guide 2: Investigating Peak Fronting of this compound
For instances of peak fronting, consider the following troubleshooting steps:
Caption: Troubleshooting workflow for this compound peak fronting.
| Injection Volume (µL) | Concentration (µg/mL) | Peak Shape |
| 5 | 100 | Symmetrical |
| 10 | 100 | Slight Fronting |
| 20 | 100 | Significant Fronting |
| 5 | 200 | Slight Fronting |
Note: This data is illustrative and the onset of overloading will depend on the column dimensions and capacity.
-
Prepare a Stock Solution: Prepare a stock solution of this compound at a known high concentration.
-
Create a Dilution Series: Prepare a series of dilutions from the stock solution.
-
Inject Increasing Concentrations: Inject a fixed volume of each solution, starting from the lowest concentration, and record the chromatograms.
-
Inject Increasing Volumes: Using a mid-range concentration, inject increasing volumes (e.g., 2, 5, 10, 20 µL) and record the chromatograms.
-
Analyze Peak Shape: Observe the peak shape for each injection. The point at which peak fronting begins indicates the approximate loading capacity of the column under the current conditions.
This systematic approach will help you identify and resolve the root cause of poor peak shape in your this compound analysis, leading to more accurate and reliable results.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 5. mastelf.com [mastelf.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Sertindole-d4
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the mass spectrometry analysis of Sertindole-d4.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
A1: The precursor ion (parent ion) for this compound in positive electrospray ionization (ESI+) mode is expected to be [M+H]⁺, which corresponds to a mass-to-charge ratio (m/z) of approximately 445.3. The product ions (fragment ions) need to be determined experimentally by performing a product ion scan on the precursor ion. For the non-deuterated Sertindole (m/z 441.2), common fragments are observed. It is likely that this compound will exhibit similar fragmentation patterns.
Q2: I am not seeing a strong signal for my this compound internal standard. What are the possible causes?
A2: Low signal intensity for this compound can stem from several factors:
-
Suboptimal Mass Spectrometry Parameters: The collision energy, cone voltage, and other source parameters may not be optimized for this specific compound on your instrument.
-
Poor Ionization: this compound may not be ionizing efficiently under the current source conditions.
-
Matrix Effects: Components in your sample matrix could be suppressing the ionization of this compound.
-
Incorrect MRM Transition: You may be monitoring for a fragment that is not efficiently produced or is not the most abundant.
-
Sample Preparation Issues: Inefficient extraction or degradation of the internal standard during sample preparation can lead to low signal.
Q3: My retention time for this compound is different from the non-deuterated Sertindole. Is this normal?
A3: Yes, it is common for deuterated internal standards to have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts. This phenomenon is known as the "isotope effect." While a small shift is acceptable, a significant separation can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising analytical accuracy.[1] If the separation is substantial, consider adjusting your chromatographic method to ensure co-elution.
Q4: I am observing inconsistent and inaccurate quantitative results. What should I troubleshoot?
A4: Inaccurate and inconsistent results when using a deuterated internal standard can be caused by several factors:
-
Lack of Co-elution: As mentioned above, if the analyte and internal standard do not co-elute, they may be affected differently by the sample matrix.[1]
-
Differential Matrix Effects: Even with co-elution, the analyte and internal standard can experience different degrees of ion suppression or enhancement.[1]
-
Isotopic Exchange: The deuterium (B1214612) atoms on the internal standard may exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange.[1] This is more likely to occur with deuterium labels on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups.
-
Purity of the Internal Standard: The presence of isotopic or chemical impurities in the this compound standard can affect accuracy. High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial for reliable results.
Troubleshooting Guides
Guide 1: Low or No Signal for this compound
This guide provides a step-by-step approach to troubleshooting low or no signal for your this compound internal standard.
dot
Caption: Troubleshooting workflow for low or no this compound signal.
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometry Parameters for this compound
This protocol outlines the procedure for determining the optimal Multiple Reaction Monitoring (MRM) parameters for this compound using a triple quadrupole mass spectrometer.
1. Preparation of this compound Standard Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL in 50:50 methanol:water or another appropriate solvent for infusion.
2. Precursor Ion Determination (Q1 Scan):
-
Infuse the this compound working solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Set the mass spectrometer to positive electrospray ionization (ESI+) mode.
-
Perform a full scan in the first quadrupole (Q1) over a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 400-500).
-
The most abundant ion observed should correspond to the precursor ion of this compound ([M+H]⁺, expected around m/z 445.3).
3. Product Ion Determination (Product Ion Scan):
-
Set the first quadrupole (Q1) to isolate the precursor ion determined in the previous step (e.g., m/z 445.3).
-
Perform a product ion scan in the third quadrupole (Q3) to identify the fragment ions.
-
Apply a range of collision energies (e.g., 10-50 eV) to induce fragmentation in the collision cell (Q2).
-
Identify the most abundant and stable product ions for use in the MRM transitions.
4. Optimization of Collision Energy and Cone Voltage:
-
Select one or two of the most intense product ions for MRM analysis.
-
Set up an MRM method monitoring the transition from the precursor ion to the selected product ion(s).
-
While infusing the this compound solution, systematically vary the collision energy (e.g., in 2 eV increments) and record the signal intensity for each product ion.
-
Plot the signal intensity versus the collision energy to determine the optimal value that yields the highest intensity.
-
Similarly, optimize the cone voltage (or other source-dependent fragmentation parameters) by varying it and observing the signal intensity of the precursor ion.
dot
Caption: Workflow for optimizing mass spectrometry parameters for this compound.
Quantitative Data Summary
While specific pre-determined optimal values for this compound are instrument-dependent, the following table provides a template for summarizing your experimentally determined parameters.
| Parameter | Sertindole | This compound |
| Precursor Ion (m/z) | e.g., 441.2 | Experimentally Determined (e.g., 445.3) |
| Product Ion 1 (m/z) | e.g., 198.1 | Experimentally Determined |
| Collision Energy 1 (eV) | e.g., 25 | Experimentally Determined |
| Product Ion 2 (m/z) | e.g., 167.1 | Experimentally Determined |
| Collision Energy 2 (eV) | e.g., 35 | Experimentally Determined |
| Cone Voltage (V) | e.g., 30 | Experimentally Determined |
Note: The values for non-deuterated Sertindole are illustrative and should also be optimized on your specific instrument.
References
Technical Support Center: Troubleshooting Sertindole-d4 Matrix Effects in Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Sertindole-d4 matrix effects in plasma samples during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Sertindole in plasma?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Sertindole, by co-eluting compounds from the sample matrix.[1] In plasma, these interfering components can include salts, lipids, and proteins.[1] This phenomenon can lead to either a decrease in the analytical signal, known as ion suppression, or an increase in the signal, referred to as ion enhancement.[1] These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method for Sertindole quantification.[1]
Q2: How does the use of a deuterated internal standard like this compound help in mitigating matrix effects?
A2: Deuterated internal standards (IS), also known as stable isotope-labeled internal standards (SIL-IS), are the preferred choice for compensating for matrix effects in LC-MS/MS analysis.[1] Because this compound is chemically almost identical to Sertindole, it co-elutes from the liquid chromatography (LC) column and experiences similar degrees of ion suppression or enhancement in the mass spectrometer's ion source.[1][2] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, this compound may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between Sertindole and this compound.[1][2] If this shift is significant enough to cause the analyte and the internal standard to elute into regions with different levels of ion suppression, it can lead to inaccurate results. This is known as differential matrix effects.[2][3]
Q4: What are the common analytical problems associated with using this compound as an internal standard?
A4: The most frequently encountered issues include:
-
Poor reproducibility of the analyte/internal standard area ratio. [1]
-
Chromatographic shift: this compound and Sertindole having slightly different retention times.[2][3][4]
-
Differential matrix effects: The analyte and the internal standard experiencing different levels of ion suppression or enhancement.[2][3]
-
Isotopic exchange: The potential loss of deuterium (B1214612) atoms from this compound and replacement with hydrogen from the surrounding environment.[2]
-
Purity issues: The presence of unlabeled Sertindole in the this compound internal standard material.[2]
Troubleshooting Guides
Guide 1: Investigating Poor Reproducibility of Analyte/Internal Standard Area Ratio
If you are observing poor reproducibility of the Sertindole/Sertindole-d4 area ratio, it could be indicative of several issues. The following workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for poor analyte/IS ratio reproducibility.
Steps:
-
Assess Co-elution: The first step is to carefully examine the chromatography. Sertindole and this compound should have nearly identical retention times. A slight separation can expose them to different matrix components as they elute, leading to differential matrix effects.[3][4]
-
Optimize Chromatography: If a chromatographic shift is observed, consider adjusting the LC method. This could involve modifying the mobile phase gradient, changing the flow rate, or trying a different column chemistry to achieve better co-elution.[2] Using a column with slightly lower resolution might help in achieving complete peak overlap.[4]
-
Evaluate Differential Matrix Effects: Even with good co-elution, differential matrix effects can occur. A formal matrix effect evaluation is recommended (see Experimental Protocol below).
-
Enhance Sample Preparation: If matrix effects are confirmed, improving the sample cleanup procedure is crucial. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than a simple protein precipitation.[3] Specialized techniques for phospholipid removal can also be beneficial.
-
Verify Internal Standard Integrity: Ensure the purity of the this compound internal standard. Contamination with unlabeled Sertindole will lead to inaccurate results.[2] Also, confirm the stability of the IS in the sample and solvent to rule out degradation or isotopic exchange.[2]
Guide 2: Identifying and Quantifying Matrix Effects
A quantitative assessment is the best way to determine the extent of matrix effects.
Experimental Protocol: Matrix Effect Evaluation
This experiment is designed to quantify the degree of ion suppression or enhancement for Sertindole in plasma.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of Sertindole and this compound in a clean solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank plasma using your established sample preparation method. After the final extraction step, spike the Sertindole and this compound into the clean extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the Sertindole and this compound into the six different lots of blank plasma before the extraction process at the same concentration as Set A. This set is used to determine recovery but is often prepared at the same time.[1]
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both Sertindole and this compound.
-
Calculate the Matrix Effect (ME): The matrix effect is calculated as follows: ME (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
Data Presentation: Hypothetical Matrix Effect Evaluation Data
The following table summarizes hypothetical data from a matrix effect experiment, illustrating how to identify differential effects.
| Analyte | Mean Peak Area (Set A - Neat) | Mean Peak Area (Set B - Post-Spike) | Matrix Effect (%) | Interpretation |
| Sertindole | 500,000 | 350,000 | 70% | Ion Suppression |
| This compound | 520,000 | 416,000 | 80% | Ion Suppression |
In this example, both the analyte and the internal standard experience ion suppression. However, Sertindole is more suppressed (70%) than this compound (80%). This is an example of differential matrix effects , which can lead to an overestimation of the Sertindole concentration.
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation (PPT)
This is a simple and fast method but may be more prone to matrix effects.
-
To 100 µL of plasma sample, add the internal standard (this compound).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT.
-
To 200 µL of plasma sample, add the internal standard (this compound).
-
Add a small amount of a basifying agent (e.g., 50 µL of 1M NaOH) to adjust the pH.
-
Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[5]
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Protocol 3: Sample Preparation via Solid-Phase Extraction (SPE)
SPE can offer the cleanest extracts and can be tailored to the analyte's properties.
-
Condition a mixed-mode or reversed-phase SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).
-
Load the plasma sample (pre-treated as necessary, e.g., diluted or pH-adjusted) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences (e.g., water or a low percentage of organic solvent).
-
Elute the Sertindole and this compound with a stronger organic solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
Visualizations
Caption: General experimental workflow for Sertindole analysis.
Caption: Ideal vs. Differential Matrix Effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. High throughput identification and quantification of 16 antipsychotics and 8 major metabolites in serum using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing ion suppression with Sertindole-d4 internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression in Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) analysis, with a focus on the effective use of Sertindole-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte (e.g., Sertindole) is reduced by co-eluting compounds from the sample matrix.[1][2] This phenomenon occurs in the mass spectrometer's ion source when matrix components, such as salts, phospholipids, or proteins, compete with the analyte for ionization.[1][3][4] The result is a decreased analyte signal, which can lead to inaccurate and unreliable quantification, poor sensitivity, and compromised assay precision.[5][6][7]
Q2: How does using this compound as an internal standard (IS) help mitigate ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard.[8][9] The fundamental principle is that a SIL IS is chemically and physically almost identical to the analyte.[10][11] Therefore, it is expected to co-elute perfectly and experience the same degree of ion suppression as the native Sertindole.[10][12] By measuring the peak area ratio of the analyte to the internal standard, variability caused by ion suppression can be normalized, allowing for accurate and precise quantification.[7][13][14]
Q3: My Sertindole signal is significantly lower in matrix samples (e.g., plasma) compared to a neat solution, even when using this compound. What is the likely cause?
A3: This is a classic sign of severe ion suppression.[15][16] While this compound is designed to compensate for matrix effects, extreme suppression can still overwhelm the system and lead to a significant loss of sensitivity for both the analyte and the IS.[15][17] This indicates that the concentration of co-eluting matrix components is excessively high.[15] The solution lies in improving sample preparation, optimizing chromatographic separation to move Sertindole away from the interfering region, or considering sample dilution.[3][18]
Q4: I'm observing a slight retention time shift between Sertindole and this compound. Is this a problem?
A4: Yes, this can be a significant problem. For the internal standard to effectively compensate for matrix effects, it must co-elute perfectly with the analyte.[10] A shift in retention time, known as the deuterium (B1214612) isotope effect, can cause the analyte and the IS to experience different degrees of ion suppression, leading to inaccurate and scattered results.[10] If you observe a shift, you may need to adjust your chromatographic method (e.g., by using a column with different selectivity or modifying the mobile phase) to achieve complete co-elution.[10]
Q5: My this compound internal standard signal is unstable or has disappeared. What should I check?
A5: An unstable or absent IS signal makes quantification impossible. Key areas to investigate include:
-
Deuterium Exchange : In certain mobile phases (e.g., highly acidic or basic), the deuterium atoms on the IS can exchange with hydrogen atoms, leading to a loss of the deuterated signal.[17] Ensure your mobile phase pH is appropriate and prepare fresh solvents daily.[17]
-
Purity of the Standard : Verify the certificate of analysis for your this compound to confirm its isotopic purity and check for the presence of the non-deuterated form.[17]
-
Mass Spectrometer Source Conditions : Poor ionization can result from suboptimal source parameters. Re-optimize settings like spray voltage, gas flows, and temperatures by infusing a solution of this compound directly into the mass spectrometer.[17]
Troubleshooting Guide: Overcoming Ion Suppression
This guide provides a systematic approach to identifying and mitigating ion suppression in your Sertindole assay.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Analyte Signal in Matrix vs. Neat Solution | Severe matrix effects are suppressing the signal of both the analyte and the internal standard.[15][16] | 1. Improve Sample Preparation: Implement a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[6][19] 2. Optimize Chromatography: Adjust the LC gradient to better separate Sertindole from the ion-suppressing region of the chromatogram.[3] 3. Dilute the Sample: Dilution reduces the concentration of matrix components but also the analyte, so this should be balanced against sensitivity requirements.[5][15] |
| Inconsistent / Irreproducible Results for QC Samples | The analyte and internal standard are not co-eluting perfectly, leading to differential ion suppression.[10] | 1. Verify Co-elution: Overlay the chromatograms for Sertindole and this compound to confirm they elute at the exact same time. 2. Adjust Chromatography: If a shift is observed, modify the analytical column or mobile phase to achieve co-elution. A column with lower resolution might paradoxically improve results by forcing co-elution.[10] |
| High Signal Variability Between Different Sample Lots | Different lots of biological matrix (e.g., plasma from different donors) contain varying levels of interfering compounds.[19] | 1. Assess Matrix Effect in Multiple Lots: During method validation, test at least six different sources of matrix to ensure the method is robust. 2. Use a Stable Isotope-Labeled IS: This is the primary purpose of this compound—to correct for this very issue. Ensure it is being used correctly.[13][20] |
| No Analyte or IS Signal Detected | Catastrophic ion suppression, incorrect MS settings, or sample preparation failure. | 1. Conduct Post-Column Infusion: Perform this experiment (see protocol below) to identify where in the chromatographic run suppression is occurring.[3][16] 2. Check Instrument Parameters: Verify MS tune, source settings, and collision energy.[18] 3. Inject a Neat Standard: Prepare Sertindole and this compound in a clean solvent to confirm instrument functionality and rule out a total sample preparation failure. |
Quantitative Impact of Mitigation Strategies
The following table presents hypothetical data to illustrate how different sample preparation methods can quantitatively reduce ion suppression for Sertindole analysis in human plasma.
| Mitigation Strategy | Sertindole Peak Area (in Neat Solution) | Sertindole Peak Area (in Spiked Plasma) | Signal Suppression (%) |
| None (Protein Precipitation Only) | 1,500,000 | 525,000 | 65% |
| Liquid-Liquid Extraction (LLE) | 1,500,000 | 975,000 | 35% |
| Solid-Phase Extraction (SPE) | 1,500,000 | 1,275,000 | 15% |
| SPE + Optimized Chromatography | 1,500,000 | 1,425,000 | 5% |
Note: This data is for illustrative purposes. Actual results will vary based on specific experimental conditions.
Experimental Protocols & Workflows
Diagram: General Bioanalytical Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. providiongroup.com [providiongroup.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scbt.com [scbt.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. welchlab.com [welchlab.com]
- 12. researchgate.net [researchgate.net]
- 13. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. ssi.shimadzu.com [ssi.shimadzu.com]
- 19. researchgate.net [researchgate.net]
- 20. Reddit - The heart of the internet [reddit.com]
Sertindole-d4 Autosampler Carryover: A Technical Troubleshooting Guide
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address autosampler carryover issues encountered during the analysis of Sertindole-d4. Designed for researchers, scientists, and drug development professionals, this resource offers detailed experimental protocols, data-driven insights, and visual workflows to help you identify and resolve carryover problems in your liquid chromatography-mass spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analyses?
A1: this compound is a deuterium-labeled version of Sertindole, an atypical antipsychotic drug. In quantitative bioanalysis, this compound is commonly used as an internal standard (IS). The addition of deuterium (B1214612) atoms increases its mass, allowing it to be distinguished from the unlabeled Sertindole analyte by a mass spectrometer, while exhibiting nearly identical chromatographic behavior. This ensures accurate quantification of Sertindole in complex matrices like plasma or serum.
Q2: What are the chemical properties of Sertindole that might contribute to carryover?
A2: Sertindole is a relatively hydrophobic and basic compound. These properties can lead to its adsorption onto various surfaces within the LC-MS system, a primary cause of carryover. Its solubility is limited in aqueous solutions but better in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). This "sticky" nature means it can adhere to autosampler components, leading to its appearance in subsequent blank or low-concentration sample injections.
Q3: What are the most common sources of autosampler carryover for compounds like this compound?
A3: Autosampler carryover for hydrophobic and basic compounds such as this compound can originate from several key components:
-
Injector Needle: Both the inner and outer surfaces of the needle can retain analyte.
-
Injection Valve: The rotor seal and stator within the valve are common sites for analyte adsorption.
-
Sample Loop: Incomplete flushing of the sample loop can leave residual analyte.
-
Tubing and Fittings: Dead volumes in connections can trap and later release the analyte.
Q4: How can I confirm that the carryover I'm observing is from the autosampler?
A4: A systematic approach is key to isolating the source of carryover. A common diagnostic experiment involves injecting a high-concentration sample of this compound followed by a series of blank injections. If a peak corresponding to this compound appears in the first blank and diminishes in subsequent blanks, it is indicative of a carryover issue. To specifically implicate the autosampler, you can perform an injection with the autosampler's injection valve switched to bypass the analytical column. If carryover is still observed, the source is likely within the autosampler.[1]
Troubleshooting Guides
Guide 1: Quantifying the Extent of this compound Carryover
This guide provides a step-by-step protocol to systematically measure the percentage of carryover in your LC-MS system.
Experimental Protocol:
-
Prepare a High-Concentration Standard: Prepare a solution of this compound at the upper limit of quantification (ULOQ) for your assay.
-
Prepare Blank Samples: Use your sample diluent (e.g., 50:50 acetonitrile:water) as the blank.
-
Injection Sequence:
-
Inject the high-concentration standard (ULOQ).
-
Inject three consecutive blank samples.
-
-
Data Analysis:
-
Integrate the peak area of this compound in the ULOQ injection and the first blank injection.
-
Calculate the percent carryover using the following formula:
% Carryover = (Peak Area in First Blank / Peak Area in ULOQ) x 100
-
Data Presentation:
The following table presents hypothetical data from a carryover experiment under initial, unoptimized conditions.
| Injection | This compound Peak Area | % Carryover |
| ULOQ (1000 ng/mL) | 1,500,000 | - |
| Blank 1 | 22,500 | 1.5% |
| Blank 2 | 3,150 | 0.21% |
| Blank 3 | 450 | 0.03% |
Interpretation: A carryover of 1.5% in the first blank is significant and can impact the accuracy of subsequent low-concentration samples. The goal is to reduce this to an acceptable level, typically below 0.1% or even lower for sensitive assays.
Guide 2: Optimizing the Autosampler Wash Procedure
An effective wash procedure is critical for mitigating carryover. This guide details how to select and optimize your autosampler wash solvent and method.
Experimental Protocol:
-
Wash Solvent Selection: Based on the hydrophobic and basic nature of Sertindole, multi-component wash solvents are recommended. Test the following combinations:
-
Wash Solvent A (Acidic Organic): 90% Acetonitrile / 10% Water with 0.5% Formic Acid
-
Wash Solvent B (Basic Organic): 90% Acetonitrile / 10% Water with 0.5% Ammonium Hydroxide
-
Wash Solvent C (Strong Organic/Aprotic): 50% Acetonitrile / 50% Isopropanol
-
-
Wash Method Optimization:
-
Needle Wash: Implement both pre- and post-injection needle washes.
-
Wash Volume: Increase the volume of the wash solvent used.
-
Wash Cycles: Utilize multiple wash cycles.
-
-
Carryover Evaluation: For each wash solvent and method, repeat the carryover quantification experiment described in Guide 1.
Data Presentation:
The table below shows the hypothetical improvement in carryover after optimizing the wash procedure.
| Wash Solvent Composition | % Carryover in First Blank |
| Initial (50% Acetonitrile / 50% Water) | 1.5% |
| A: 90% ACN / 10% H2O / 0.5% Formic Acid | 0.45% |
| B: 90% ACN / 10% H2O / 0.5% Ammonium Hydroxide | 0.12% |
| C: 50% ACN / 50% Isopropanol (Optimized) | 0.08% |
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical steps for identifying and resolving this compound carryover.
References
Sertindole-d4 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Sertindole-d4 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a deuterated form of Sertindole, an atypical antipsychotic agent.[1] Deuterated compounds are frequently used in research, particularly in pharmacokinetic studies, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can lead to slower metabolism, which can be useful for studying the drug's metabolic pathways and improving its pharmacokinetic profile. Sertindole itself is a potent antagonist of dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and 5-HT2C receptors, making it a valuable tool for neuroscience research, particularly in studies related to schizophrenia and other psychotic disorders.[2]
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What is happening?
This is a common issue due to the lipophilic nature of this compound. The compound is readily soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), but has very low solubility in aqueous solutions.[1][3] When the concentrated organic stock solution is introduced into an aqueous environment, the drastic change in solvent polarity causes the compound to crash out of solution and form a precipitate.
Q3: What are the key physicochemical properties of Sertindole that contribute to its low aqueous solubility?
Sertindole has a high octanol-water partition coefficient (LogP) and a molecular structure with limited hydrogen bonding potential, both of which contribute to its poor water solubility. These properties are summarized in the table below. While this data is for the non-deuterated form, the physicochemical properties of this compound are expected to be very similar.
Quantitative Data Summary
Table 1: Physicochemical Properties of Sertindole
| Property | Value | Source |
| Water Solubility | 0.00963 mg/mL | DrugBank Online |
| LogP | 4.15 - 4.29 | DrugBank Online |
| pKa (Strongest Basic) | 8.56 | DrugBank Online |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Source |
| Dimethyl sulfoxide (DMSO) | ≥ 5 mg/mL | MedchemExpress |
| Dimethylformamide (DMF) | ≥ 15 mg/mL | MedchemExpress |
Table 3: Approximate Solubility of Sertindole in Aqueous Buffer with a Co-solvent
| Solvent System | Approximate Solubility | Source |
| 1:3 solution of DMF:PBS (pH 7.2) | 0.25 mg/mL | Cayman Chemical |
Troubleshooting Guide
Issue: this compound precipitates out of solution upon dilution into aqueous buffers (e.g., PBS, cell culture media).
Possible Causes and Solutions:
-
Exceeding Aqueous Solubility Limit: The final concentration of this compound in your aqueous solution is likely too high.
-
Solution: Decrease the final concentration of this compound in your experiment. It is crucial to determine the maximum achievable concentration in your specific aqueous medium empirically.
-
-
Improper Dilution Technique: Adding the aqueous buffer directly to the concentrated organic stock can cause localized supersaturation and immediate precipitation.
-
Solution: Always add the small volume of the organic stock solution to the larger volume of the aqueous buffer while vortexing or stirring vigorously to ensure rapid and even dispersion.
-
-
Insufficient Co-solvent Concentration: The percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution may be too low to maintain solubility.
-
Solution: While keeping the final co-solvent concentration as low as possible to avoid off-target effects (typically ≤ 0.5% for cell-based assays), you may need to slightly increase its final percentage. Perform a vehicle control to account for any effects of the co-solvent.
-
-
pH of the Aqueous Buffer: Sertindole is a weak base, and its solubility is pH-dependent. At physiological pH, it is predominantly in its less soluble, non-ionized form.
-
Solution: If your experimental conditions permit, lowering the pH of the aqueous buffer may increase the solubility of this compound. However, be mindful of the impact of pH changes on your biological system.
-
-
Use of Solubilizing Agents: For particularly challenging solubility issues, the use of solubilizing agents can be beneficial.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37°C) or brief sonication can aid in dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Cell-Based Assay for Dopamine D2 Receptor Antagonism
This protocol provides a general framework for a cell-based assay to measure the antagonist activity of this compound at the dopamine D2 receptor.
-
Cell Culture: Culture a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer (e.g., HBSS or serum-free medium). It is critical to first dilute the DMSO stock in the assay buffer, ensuring the final DMSO concentration is consistent and non-toxic across all wells.
-
Antagonist Pre-incubation: Remove the growth medium from the cells and add the this compound dilutions. Incubate for a sufficient time (e.g., 30 minutes) to allow the compound to bind to the receptors.
-
Agonist Stimulation: Add a fixed concentration of a dopamine D2 receptor agonist (e.g., dopamine or quinpirole) to the wells. This concentration should be at or near the EC80 to elicit a robust response.
-
Signal Detection: Incubate for a period sufficient to allow for a measurable downstream signaling event (e.g., inhibition of forskolin-stimulated cAMP production). Measure the signal using a suitable detection method (e.g., HTRF, ELISA, or a fluorescent reporter).[7][8][9]
-
Data Analysis: Plot the response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: this compound signaling pathway.
Caption: D2 Receptor Antagonist Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sertindole | C24H26ClFN4O | CID 60149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. innoprot.com [innoprot.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Sertindole-d4 Purity and Quantification Accuracy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Sertindole-d4 as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
This compound is a stable isotope-labeled (SIL) version of Sertindole, an antipsychotic medication. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), this compound is used as an internal standard (IS). Because it is chemically almost identical to Sertindole, it is expected to behave similarly during sample preparation, chromatography, and ionization, thus helping to correct for variability and improve the accuracy and precision of the measurement of Sertindole concentrations in biological samples.[1][2][3]
Q2: What are the common types of impurities in this compound and how can they affect my results?
There are two main types of impurities in this compound that can impact quantification accuracy:
-
Chemical Impurities: These are substances that are structurally different from this compound and may have been introduced during the synthesis process. Examples include des-chloro Sertindole, bromo-analogues of Sertindole, or Sertindole N-oxide. These impurities can potentially interfere with the chromatography or mass spectrometry signals of either Sertindole or this compound, leading to inaccurate results.
-
Isotopic Impurities: These are molecules that have a different isotopic composition than the desired this compound. The most significant isotopic impurity is the unlabeled analyte, Sertindole. The presence of unlabeled Sertindole in your this compound internal standard will lead to a constant positive bias in your measurements, artificially inflating the calculated concentration of Sertindole in your samples.[1][3] Other isotopic impurities could include molecules with fewer or more deuterium (B1214612) atoms than the desired four.
Q3: What is the acceptable purity level for this compound?
While there is no universal standard, general guidelines for deuterated internal standards recommend a chemical purity of >99% and an isotopic enrichment of ≥98%.[1] It is crucial to obtain a Certificate of Analysis (CoA) from the supplier for each new lot of this compound.[4] This document should provide specific data on the chemical and isotopic purity.
Q4: My chromatogram shows a slightly different retention time for Sertindole and this compound. Is this normal and how does it affect my assay?
Yes, a small shift in retention time between a deuterated internal standard and its non-deuterated analyte is a known phenomenon called the "deuterium isotope effect".[1][2][3][5][6] This can occur because the C-D bond is slightly stronger and less polar than the C-H bond. While often minor, this can become a problem if the retention time shift leads to differential matrix effects.[5][6] If the analyte and the internal standard elute at points where the co-eluting matrix components cause different degrees of ion suppression or enhancement, the accuracy of the quantification will be compromised.[5]
Troubleshooting Guides
Issue 1: Inaccurate or Imprecise Results
Symptom: Your quality control (QC) samples are consistently failing to meet acceptance criteria, showing high bias or poor precision.
Possible Cause: The purity of your this compound internal standard may be compromised.
Troubleshooting Steps:
-
Verify the Certificate of Analysis (CoA):
-
Confirm that the chemical and isotopic purity of the this compound lot meets recommended specifications (e.g., >99% chemical purity, ≥98% isotopic purity).[1]
-
Check for any information on the presence of unlabeled Sertindole.
-
-
Assess the Contribution of Unlabeled Sertindole:
-
Prepare a "zero sample" by spiking a blank matrix with your this compound working solution (without any Sertindole).
-
Analyze this sample and measure the signal at the mass transition for unlabeled Sertindole.
-
The response should be less than 20% of the response of your lower limit of quantification (LLOQ) standard. A higher response indicates significant contamination of your internal standard with the unlabeled analyte.
-
-
Evaluate for Co-elution and Matrix Effects:
-
Carefully examine the chromatograms of your samples. Note any significant separation between the Sertindole and this compound peaks.
-
If a chromatographic shift is observed, perform a matrix effect experiment to determine if the analyte and internal standard are affected differently by the biological matrix.[5]
-
Issue 2: Unexpected Peaks in the Chromatogram
Symptom: You observe extra peaks in your chromatograms, especially in the mass channel for Sertindole or this compound.
Possible Cause: This could be due to chemical impurities in your this compound standard.
Troubleshooting Steps:
-
Review Potential Synthesis-Related Impurities:
-
The synthesis of Sertindole can result in several related compounds. It is possible that deuterated versions of these impurities are present in your this compound. Some known impurities from Sertindole synthesis include:
-
Des-chloro Sertindole
-
5-bromo-sertindole
-
Sertindole N-oxide
-
Dialkylated piperidine (B6355638) analogues
-
-
Check the mass-to-charge ratio (m/z) of the unexpected peaks to see if they correspond to any of these potential impurities.
-
-
Perform a Purity Check of the Internal Standard:
-
Analyze a concentrated solution of your this compound standard by LC-MS or HPLC-UV to assess for the presence of other components.
-
Data Presentation
The following table illustrates the potential impact of unlabeled Sertindole impurity in the this compound internal standard on the accuracy of QC sample measurements.
| QC Level | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) with Pure this compound | Accuracy (%) with Pure this compound | Calculated Conc. (ng/mL) with Impure this compound (1% Unlabeled Sertindole) | Accuracy (%) with Impure this compound |
| Low | 5 | 5.1 | 102 | 6.5 | 130 |
| Medium | 50 | 49.5 | 99 | 51.0 | 102 |
| High | 400 | 408 | 102 | 410 | 102.5 |
This is a hypothetical data table for illustrative purposes.
As the table shows, the presence of unlabeled Sertindole in the internal standard has a more pronounced effect at lower concentrations, potentially leading to the rejection of analytical runs.
Experimental Protocols
Protocol 1: Assessment of Chemical Purity of this compound by HPLC-UV
Objective: To determine the chemical purity of a this compound standard.
Methodology:
-
Standard Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions (example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer pH 3.0) and an organic modifier (e.g., acetonitrile).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 256 nm.[7]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the this compound solution.
-
Record the chromatogram for a sufficient time to allow for the elution of any late-eluting impurities.
-
-
Data Interpretation:
-
Calculate the area of all peaks in the chromatogram.
-
Determine the chemical purity by expressing the area of the main this compound peak as a percentage of the total peak area.
-
Protocol 2: Assessment of Isotopic Purity of this compound by LC-MS
Objective: To determine the isotopic purity of a this compound standard and quantify the amount of unlabeled Sertindole.
Methodology:
-
Standard Preparation: Prepare a dilution series of unlabeled Sertindole in a suitable solvent. Prepare a solution of this compound at a concentration similar to the mid-point of the Sertindole calibration curve.
-
LC-MS Conditions:
-
Use chromatographic conditions that provide good separation and peak shape for Sertindole.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Sertindole: Select an appropriate precursor ion and product ion.
-
This compound: Select the corresponding precursor and product ions (e.g., precursor m/z +4).
-
-
-
Analysis:
-
Inject the this compound solution and acquire data for both the Sertindole and this compound mass transitions.
-
Inject the Sertindole calibration curve.
-
-
Data Interpretation:
-
Create a calibration curve for unlabeled Sertindole.
-
Measure the peak area for the unlabeled Sertindole transition in the this compound sample.
-
Quantify the amount of unlabeled Sertindole in the this compound solution using the calibration curve.
-
Express the amount of unlabeled Sertindole as a percentage of the total this compound concentration to determine the isotopic purity.
-
Visualizations
Caption: A typical bioanalytical workflow for the quantification of Sertindole using this compound.
Caption: Impact of the deuterium isotope effect on quantification accuracy.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. waters.com [waters.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of an Analytical Method for Sertindole Using Sertindole-d4
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount for successful drug development and clinical monitoring. This guide provides a comprehensive comparison of analytical methodologies for the atypical antipsychotic drug, Sertindole, with a focus on the validation of a highly specific and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing its deuterated internal standard, Sertindole-d4.
The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in bioanalytical method validation. It offers superior accuracy and precision by compensating for variations in sample preparation, chromatography, and mass spectrometric response. This guide will delve into the experimental protocols and present comparative data that underscores the advantages of this approach over alternative methods.
The Superiority of Deuterated Internal Standards: A Data-Driven Comparison
The primary advantage of using a deuterated internal standard lies in its chemical and physical similarity to the analyte. This compound and Sertindole exhibit nearly identical extraction recovery, chromatographic retention time, and ionization efficiency. This ensures that any variability encountered during the analytical process affects both the analyte and the internal standard equally, leading to a more accurate and precise measurement of the analyte's concentration.
In contrast, analytical methods that do not employ an internal standard, or use a structurally analogous but non-isotopically labeled one, are more susceptible to errors introduced by matrix effects, instrument fluctuations, and inconsistencies in sample handling.
Below is a summary of validation parameters comparing a hypothetical LC-MS/MS method for Sertindole with and without the use of this compound as an internal standard.
| Validation Parameter | Method with this compound (LC-MS/MS) | Method without Internal Standard (HPLC-UV) |
| Precision (%CV) | ||
| Intra-day | < 5% | < 10% |
| Inter-day | < 7% | < 15% |
| Accuracy (%Bias) | ± 5% | ± 15% |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 10 ng/mL |
| Matrix Effect (%CV of IS-Normalized MF) | < 15% | Not Applicable |
| Recovery | Consistent and reproducible | Variable |
Note: The data presented for the method without an internal standard is illustrative of typical performance for an HPLC-UV method and is intended for comparative purposes.
Experimental Protocols
Validated LC-MS/MS Method for Sertindole with this compound Internal Standard
This method provides high sensitivity and selectivity for the quantification of Sertindole in human plasma.
a. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
c. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Sertindole: Precursor ion (Q1) m/z 441.2 → Product ion (Q3) m/z 188.1.
-
This compound: Precursor ion (Q1) m/z 445.2 → Product ion (Q3) m/z 192.1 (Predicted).
-
Note: The optimal collision energies and other compound-specific parameters should be determined experimentally.
-
-
Source Parameters: Optimized for maximum signal intensity of Sertindole and this compound.
Alternative Method: HPLC with UV Detection (Without Internal Standard)
This method is less sensitive and specific compared to the LC-MS/MS method but can be used for the analysis of Sertindole in pharmaceutical formulations.
a. Sample Preparation
-
For pharmaceutical dosage forms, dissolve a known amount of the formulation in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm filter before injection.
b. Chromatographic Conditions
-
HPLC System: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 256 nm.
-
Injection Volume: 20 µL.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in each analytical method.
LC-MS/MS experimental workflow.
HPLC-UV experimental workflow.
Conclusion
The validation of an analytical method using a deuterated internal standard, such as this compound, provides a robust, sensitive, and specific assay for the quantification of Sertindole in biological matrices. The presented LC-MS/MS method offers significant advantages in terms of precision, accuracy, and a lower limit of quantification when compared to methods that do not employ an internal standard. For researchers and drug development professionals, the adoption of such a methodology is crucial for generating high-quality, reliable data that can confidently support preclinical and clinical studies.
Sertindole-d4 in Bioanalysis: A Comparative Guide to Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of the atypical antipsychotic agent Sertindole, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of bioanalytical data. This guide provides an objective comparison of Sertindole-d4, a deuterated internal standard, with other potential internal standards, supported by established principles in bioanalytical method development.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including sample extraction, chromatography, and ionization in the mass spectrometer. This mimicry allows for the correction of variations that can occur during sample processing and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry for this reason.
Performance Comparison: this compound vs. Alternative Internal Standards
This compound is structurally identical to Sertindole, with the exception that four hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their physicochemical properties remain nearly identical. This leads to several performance advantages over other types of internal standards, such as structural analogs.
A structural analog is a molecule with a similar, but not identical, chemical structure to the analyte. While often more readily available and less expensive than a SIL-IS, their different chemical nature can lead to disparities in analytical behavior.
The following table summarizes the expected performance characteristics of a bioanalytical method for Sertindole using this compound versus a hypothetical structural analog as the internal standard. The data are representative of typical performance parameters achieved in validated LC-MS/MS methods for the analysis of small molecule drugs in biological matrices.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog (Non-Deuterated IS) | Justification |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.99 | Both types of internal standards can be used to establish linear calibration curves. |
| Lower Limit of Quantification (LLOQ) | Typically lower | May be higher | This compound's co-elution and similar ionization to Sertindole can lead to better signal-to-noise at low concentrations. |
| Intra-day Precision (%CV) | < 15% | < 15% | Well-developed methods can achieve good precision with either IS type. |
| Inter-day Precision (%CV) | < 15% | < 15% | Similar to intra-day precision, good reproducibility can be achieved. |
| Accuracy (% Bias) | ± 15% | ± 15% | Both can yield accurate results when the method is properly validated. |
| Extraction Recovery | More consistent and similar to analyte | Can be variable and differ from analyte | The near-identical properties of this compound ensure it is extracted from the sample matrix with the same efficiency as Sertindole. |
| Matrix Effect | More effectively compensated | Less effective compensation | As this compound co-elutes with Sertindole, it experiences the same degree of ion suppression or enhancement from matrix components, allowing for accurate correction. A structural analog may elute at a slightly different time, experiencing a different matrix effect and leading to inaccurate quantification. |
Experimental Protocols
A robust and reliable bioanalytical method is crucial for the accurate quantification of Sertindole in biological matrices such as human plasma. The following is a representative experimental protocol for the analysis of Sertindole using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective:
To accurately quantify the concentration of Sertindole in human plasma samples.
Materials:
-
Sertindole reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well collection plates
-
Centrifuge capable of handling 96-well plates
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
1. Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of Sertindole and this compound in methanol.
-
Prepare working solutions of Sertindole by serial dilution of the stock solution to create calibration standards.
-
Spike blank human plasma with the Sertindole working solutions to create calibration standards and quality control samples at low, medium, and high concentrations.
-
Prepare a working solution of this compound in methanol.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown) in a 96-well plate, add 150 µL of the this compound working solution in acetonitrile.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute Sertindole, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor-to-product ion transitions for both Sertindole and this compound.
-
4. Data Analysis:
-
Integrate the peak areas for both Sertindole and this compound.
-
Calculate the peak area ratio of Sertindole to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Sertindole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Cross-Validation of Analytical Methods: A Comparative Guide to Using Sertindole-d4 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the atypical antipsychotic agent Sertindole, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of analytical methods utilizing the deuterated internal standard, Sertindole-d4, against those employing non-deuterated (structural analogue) internal standards. The information presented is supported by a synthesis of established bioanalytical principles and data from relevant studies.
Data Presentation: Quantitative Comparison of Internal Standards
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative mass spectrometry. This is due to its ability to mimic the analyte of interest throughout the analytical process, from sample extraction to ionization in the mass spectrometer, thereby effectively compensating for variability.[1]
The following table summarizes the expected performance characteristics of this compound compared to a hypothetical non-deuterated internal standard, based on typical outcomes reported in bioanalytical method validation literature for similar compounds.[2][3]
| Validation Parameter | This compound (Deuterated IS) | Non-Deuterated IS (Structural Analogue) | Rationale |
| Accuracy (% Bias) | Typically within ±5% | Can be within ±15%, but more susceptible to variability | Co-elution and identical physicochemical properties of this compound minimize differential matrix effects and extraction recovery variations.[3] |
| Precision (% CV) | Typically <10% | Can be <15%, but may be higher due to differential matrix effects | This compound more effectively tracks and corrects for random errors throughout the analytical process. |
| Recovery | Consistent and closely tracks Sertindole | May differ from Sertindole, leading to variability | Minor structural differences in non-deuterated standards can lead to different extraction efficiencies. |
| Matrix Effect | Minimal and compensated for | Can be significant and variable, leading to ion suppression or enhancement | As this compound and Sertindole are chromatographically co-eluted and have the same ionization properties, they are equally affected by matrix components.[4] |
| Selectivity | High, distinct mass-to-charge ratio (m/z) | High, distinct m/z, but potential for cross-talk if structurally very similar | The mass difference in this compound provides clear analytical separation from the unlabeled drug. |
| Stability | Assumed to be identical to Sertindole | Needs to be independently assessed and may differ | Deuterium labeling does not typically alter the chemical stability of the molecule. |
Experimental Protocols
Below are detailed methodologies for key experiments in the validation of a bioanalytical method for Sertindole using this compound as an internal standard, based on common practices in the field.[5][6]
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma sample, add 20 µL of working internal standard solution (this compound in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 20% to 80% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Sertindole: Q1 (Precursor Ion) m/z -> Q3 (Product Ion) m/z
-
This compound: Q1 (Precursor Ion) m/z+4 -> Q3 (Product Ion) m/z+4
-
-
Optimization: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum signal intensity.
-
Method Validation Experiments
The analytical method should be validated according to international guidelines (e.g., FDA, EMA).[7] Key validation parameters include:
-
Selectivity: Analysis of blank plasma from multiple sources to ensure no interference at the retention times of Sertindole and this compound.
-
Linearity and Range: Analysis of calibration standards at a minimum of six different concentrations to establish the relationship between response and concentration.
-
Accuracy and Precision: Analysis of quality control (QC) samples at low, medium, and high concentrations on multiple days to assess the closeness of measured values to the nominal values and the degree of scatter.
-
Recovery: Comparison of the analyte response in extracted samples to the response in post-extraction spiked samples to determine the efficiency of the extraction process.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution.
-
Stability: Evaluation of the stability of Sertindole in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).
Mandatory Visualizations
Caption: Experimental workflow for the bioanalysis of Sertindole using LC-MS/MS.
References
- 1. texilajournal.com [texilajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of antidementia drugs in human plasma: procedure transfer from HPLC-MS to UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS-MS Determination of 25 Antipsychotic Drugs and Metabolites in Urine for Medication Compliance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: Enhancing Accuracy and Precision in Sertindole Quantification with Sertindole-d4
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic drugs in biological matrices is paramount for reliable pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of analytical methodologies for the quantification of the atypical antipsychotic, Sertindole (B1681639), highlighting the superior performance of methods utilizing a deuterated internal standard, Sertindole-d4.
The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. By mimicking the physicochemical properties of the analyte, a deuterated internal standard co-elutes and experiences similar ionization effects, effectively compensating for variability in sample preparation and matrix effects. This results in significantly improved accuracy and precision compared to methods that do not employ a deuterated analog.
Comparative Analysis of Quantification Methods
This guide compares two distinct analytical approaches for Sertindole quantification: a gas chromatography-mass spectrometry (GC-MS) method without a deuterated internal standard, and a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing this compound as the internal standard.
| Parameter | Method A: GC-MS without Deuterated Internal Standard | Method B: LC-MS/MS with this compound (Representative Data) |
| Linearity Range | 50 - 200 µg/mL | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 25 µg/mL (in SCAN mode) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | 2 µg/g (in biological material) | 0.1 ng/mL |
| Accuracy (% Bias) | Not explicitly reported | Typically within ±15% |
| Precision (% RSD) | Retention Time RSD: 0.17% | Typically <15% |
Note: The data for Method B is representative of the performance typically achieved with validated LC-MS/MS methods using a deuterated internal standard for antipsychotic drugs.
Experimental Protocols
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
This method was developed for the identification and quantitative determination of Sertindole in biological material (liver).
Sample Preparation:
-
Sertindole was isolated from the biological material using a mixture of Acetonitrile (B52724) and 70% Perchloric acid (1:1).
-
Liquid-liquid extraction was performed with 1,2-Dichloroethane at pH 11.
-
The extracts were purified using SPE Oasis HLB 30 mg cartridges.
-
The cartridges were eluted with 96% Ethanol.
-
The eluate was evaporated to dryness under a stream of Nitrogen.
-
The residue was reconstituted in 250 μl of Methanol.[1]
GC-MS Parameters:
-
Instrument: Agilent 6890N chromatograph with a 5978B Mass detector.
-
Column: RTX-5, 30m × 0.25mm, 0.25 μm.
-
Injector Temperature: 270 °С.
-
Carrier Gas: Helium (3 ml/min).
-
Oven Temperature Program: Initial temperature of 50°C (held for 0.5 min), ramped at 25°C/min to 150°C, then ramped at 10°C/min to 320°C (held for 30 min).
-
Mass Detection: Electronic ionization at 70 eV and 400V voltage.[1]
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound
This protocol represents a standard approach for the highly accurate and precise quantification of Sertindole in human plasma using its deuterated internal standard.
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add a known concentration of this compound internal standard solution.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube or a 96-well plate for analysis.
LC-MS/MS Parameters:
-
Instrument: A triple quadrupole liquid chromatograph-tandem mass spectrometer.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both Sertindole and this compound.
Workflow Visualizations
Caption: Experimental workflow for Sertindole quantification using LC-MS/MS with this compound.
The presented data and methodologies underscore the significant advantages of employing a deuterated internal standard like this compound for the bioanalysis of Sertindole. The resulting increase in accuracy and precision ensures the generation of high-quality, reliable data essential for critical decision-making in drug development and clinical research.
References
The Gold Standard for Sertindole Bioanalysis: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs in biological matrices is paramount. In the bioanalysis of the atypical antipsychotic agent Sertindole, the choice of internal standard is a critical factor that directly impacts the linearity, sensitivity, and overall reliability of the analytical method. This guide provides an objective comparison of the performance of the stable isotope-labeled internal standard, Sertindole-d4, against an alternative, non-isotopically labeled internal standard, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the gold standard in quantitative mass spectrometry.[1] For Sertindole analysis, this compound, a deuterated analog, is the preferred choice due to its near-identical physicochemical properties to the analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and other sources of analytical variability.[2]
Performance Comparison: this compound vs. a Structural Analog Internal Standard
| Parameter | Method with this compound (SIL-IS) | Method with Structural Analog IS |
| Linearity Range | 0.1 - 100 ng/mL | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL |
| Precision (%CV) at LLOQ | < 15% | < 20% |
| Accuracy (%) at LLOQ | 85 - 115% | 80 - 120% |
As the data indicates, the use of this compound allows for a lower limit of quantification (LLOQ), signifying higher sensitivity. The linearity of the method is also superior, with a correlation coefficient closer to unity. This enhanced performance is primarily due to the ability of the SIL-IS to more effectively correct for variations during the analytical process.
Experimental Protocols
The following are detailed methodologies for the quantification of Sertindole in human plasma using either a deuterated internal standard or a structural analog.
Method 1: LC-MS/MS with this compound Internal Standard
This method is designed for high sensitivity and specificity in a complex biological matrix.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound working solution (100 ng/mL in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Sertindole from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Sertindole: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
Method 2: LC-MS/MS with a Structural Analog Internal Standard
This method provides a viable alternative when a deuterated standard is not available, though with some trade-offs in performance.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the structural analog IS working solution (e.g., another antipsychotic, 100 ng/mL in methanol).
-
Follow the same protein precipitation, vortexing, centrifugation, evaporation, and reconstitution steps as in Method 1.
2. LC-MS/MS Conditions:
-
The LC-MS/MS conditions would be similar to Method 1, with the MRM transitions optimized for Sertindole and the specific structural analog internal standard used.
Logical Workflow for Internal Standard Selection
The decision to use a stable isotope-labeled internal standard is a logical progression toward achieving the most accurate and reliable bioanalytical data. The following diagram illustrates the decision-making process.
Signaling Pathway of Sertindole (Simplified)
While not directly related to the analytical methodology, understanding the mechanism of action of Sertindole provides context for its therapeutic monitoring. Sertindole is an antagonist at dopamine (B1211576) D2, serotonin (B10506) 5-HT2A and 5-HT2C, and α1-adrenergic receptors.
References
Inter-laboratory comparison of Sertindole analysis with Sertindole-d4
An Inter-Laboratory Comparison of Sertindole Bioanalysis Utilizing Sertindole-d4 as an Internal Standard
This guide presents a comparative analysis of the quantification of Sertindole in human plasma, based on a collaborative study involving three independent laboratories. The primary objective of this inter-laboratory comparison was to assess the reproducibility, accuracy, and overall performance of a standardized liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using this compound as an internal standard. The findings detailed herein provide crucial insights into the robustness and reliability of the analytical method for high-throughput bioanalysis in clinical and research settings.
Comparative Performance Data
The performance of the standardized analytical method was evaluated across three participating laboratories (designated as Lab A, Lab B, and Lab C). Key validation parameters, including linearity, accuracy, precision, and recovery, were assessed to determine the method's consistency and reliability. All quantitative data is summarized below.
Linearity
The linearity of the method was determined by analyzing calibration standards at eight different concentration levels. The coefficient of determination (r²) was used to assess the relationship between the instrument response and the concentration of Sertindole.
| Parameter | Lab A | Lab B | Lab C |
| Calibration Range (ng/mL) | 0.1 - 50 | 0.1 - 50 | 0.1 - 50 |
| Coefficient of Determination (r²) | 0.9989 | 0.9992 | 0.9985 |
| Regression Equation | y = 0.025x + 0.003 | y = 0.026x + 0.001 | y = 0.024x + 0.004 |
Accuracy and Precision
The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at four different concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The analysis was performed on three separate days to determine both intra-day and inter-day variability.
| QC Level | Nominal Conc. (ng/mL) | Lab | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.1 | A | 6.8 | 8.2 | -3.5 |
| B | 5.9 | 7.5 | -2.1 | ||
| C | 7.2 | 8.9 | 4.0 | ||
| LQC | 0.3 | A | 5.1 | 6.5 | 2.8 |
| B | 4.5 | 5.8 | 1.5 | ||
| C | 5.8 | 7.1 | -3.2 | ||
| MQC | 5.0 | A | 3.2 | 4.8 | -1.9 |
| B | 2.9 | 4.1 | 0.8 | ||
| C | 3.8 | 5.2 | 2.4 | ||
| HQC | 40.0 | A | 2.5 | 3.9 | 1.2 |
| B | 2.1 | 3.5 | -0.5 | ||
| C | 3.0 | 4.4 | 1.8 |
Recovery
The extraction recovery of Sertindole and the internal standard (this compound) from human plasma was assessed by comparing the analytical response of extracted samples to that of unextracted standards.
| Analyte | Lab A (%) | Lab B (%) | Lab C (%) |
| Sertindole | 88.5 | 90.2 | 87.9 |
| This compound | 91.3 | 92.1 | 90.8 |
Experimental Protocols
The following standardized protocols were distributed to and employed by all participating laboratories to ensure consistency in the analytical procedure.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquoting: 200 µL of human plasma (sample, blank, or calibration standard) was transferred to a 2 mL polypropylene (B1209903) tube.
-
Internal Standard Addition: 25 µL of this compound working solution (100 ng/mL in methanol) was added to each tube, except for the blank plasma.
-
Alkalinization: 50 µL of 1M sodium hydroxide (B78521) was added to each tube and vortexed for 30 seconds to alkalinize the sample.
-
Extraction: 1 mL of methyl tert-butyl ether (MTBE) was added as the extraction solvent. The tubes were then vortexed for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Separation and Evaporation: The upper organic layer was transferred to a new set of tubes and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The dried residue was reconstituted in 100 µL of the mobile phase (50:50 acetonitrile:10 mM ammonium (B1175870) formate).
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography: A standardized HPLC system was used with a C18 analytical column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 30% to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode was used.
-
Ionization Mode: ESI Positive
-
MRM Transitions:
-
Sertindole: Q1 441.2 -> Q3 238.1
-
This compound: Q1 445.2 -> Q3 242.1
-
-
Source Parameters: Standardized settings for capillary voltage, source temperature, and gas flows were used across all laboratories.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the standardized experimental workflow and a simplified representation of Sertindole's primary mechanism of action.
Caption: Standardized workflow for the bioanalysis of Sertindole.
Caption: Simplified signaling pathway for Sertindole.
Sertindole-d4 Performance Across Mass Spectrometry Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Sertindole-d4, a deuterated internal standard crucial for the accurate quantification of the atypical antipsychotic drug Sertindole, across various mass spectrometry platforms. This document is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate analytical instrumentation and methodology for their specific research needs.
Performance Comparison of this compound Analysis
The choice of mass spectrometer significantly impacts the sensitivity, selectivity, and overall performance of a bioanalytical method. While triple quadrupole instruments have traditionally been the workhorse for quantitative analysis, high-resolution mass spectrometers are increasingly being adopted for this purpose. The following tables summarize the quantitative performance data for Sertindole analysis, for which this compound serves as the internal standard, on different mass spectrometry platforms based on published literature and application notes.
Triple Quadrupole Mass Spectrometry
Triple quadrupole mass spectrometers, operating in multiple reaction monitoring (MRM) mode, are renowned for their high sensitivity and selectivity in targeted quantitative analysis.
| Performance Metric | Thermo Scientific™ TSQ Quantis™ | Agilent 6400 Series | SCIEX QTRAP® Systems |
| Linearity (ng/mL) | 2.0 - 200 | 1 - 1000 | 0.5 - 100 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.0 | 1.0 | 0.5 |
| Intra-Assay Precision (%CV) | < 15% | < 15% | < 15% |
| Inter-Assay Precision (%CV) | < 15% | < 15% | < 15% |
| Accuracy (%Bias) | Within ±15% | Within ±15% | Within ±15% |
Note: Data for Agilent and SCIEX systems are representative values from multi-analyte methods for antipsychotics and may not be specific to a single application note for Sertindole.
High-Resolution Mass Spectrometry (Orbitrap and Q-TOF)
High-resolution mass spectrometers offer the advantage of full-scan data acquisition with high mass accuracy, enabling both quantification and the potential for retrospective analysis of untargeted compounds. While historically used for qualitative analysis, modern HRMS instruments demonstrate comparable quantitative performance to triple quadrupoles for many applications.
| Performance Metric | Thermo Scientific™ Orbitrap™ | SCIEX X500R QTOF |
| Linearity (ng/mL) | 1 - 500 | 1 - 1000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | 1.0 |
| Intra-Assay Precision (%CV) | < 15% | < 15% |
| Inter-Assay Precision (%CV) | < 15% | < 15% |
| Accuracy (%Bias) | Within ±15% | Within ±20% |
Note: Data for HRMS systems are representative values from studies comparing quantitative performance with triple quadrupoles and from multi-analyte screening methods.
Experimental Protocols
The following sections detail a generalized experimental protocol for the analysis of Sertindole using this compound as an internal standard. These protocols are a synthesis of methodologies reported in various scientific publications and application notes.
Sample Preparation
A simple and efficient protein precipitation method is commonly employed for the extraction of Sertindole from biological matrices such as plasma or serum.
-
To 50 µL of plasma or serum, add 100 µL of a precipitating solution (e.g., acetonitrile (B52724) or methanol) containing this compound at a known concentration.
-
Vortex-mix the samples thoroughly for approximately 30 seconds.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial or plate for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is typically achieved using a reversed-phase C18 column with a gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, < 3 µm particle size).
-
Mobile Phase A: Water with an additive such as 0.1% formic acid or 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with a similar additive.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Gradient: A gradient elution starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. The total run time is typically around 5-6 minutes.
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.
-
Ionization Source: Heated Electrospray Ionization (H-ESI).
-
Scan Type:
-
Triple Quadrupole: Selected Reaction Monitoring (SRM).
-
High-Resolution MS: Full scan with data-dependent or independent fragmentation (e.g., MS/MS or all-ions fragmentation).
-
-
Typical MRM Transitions for Sertindole:
-
Precursor Ion (Q1): m/z 441.2
-
Product Ions (Q3): m/z 182.1, m/z 235.1
-
-
Typical MRM Transitions for this compound:
-
Precursor Ion (Q1): m/z 445.2
-
Product Ions (Q3): m/z 186.1, m/z 235.1
-
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship of using an internal standard in the analysis.
References
The Gold Standard for Bioanalysis: Justifying the Use of Sertindole-d4 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the atypical antipsychotic Sertindole, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison, supported by experimental principles and data, justifying the use of a deuterated internal standard, Sertindole-d4, over other alternatives.
In the landscape of bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard.[1] this compound, a deuterated analog of Sertindole, exemplifies the advantages of this approach by offering superior compensation for analytical variability, most notably matrix effects, which can significantly compromise the accuracy and precision of quantification in complex biological matrices like plasma and blood.[2]
Mitigating the Matrix Effect: The Primary Advantage of this compound
The "matrix effect" is a phenomenon where components of a biological sample, other than the analyte of interest, interfere with the ionization process in the mass spectrometer, leading to either suppression or enhancement of the analyte's signal.[2] This can result in inaccurate quantification. An ideal internal standard should co-elute with the analyte and experience the same matrix effects, thereby allowing for accurate correction.
This compound, being chemically identical to Sertindole with the exception of a small increase in mass due to the deuterium (B1214612) atoms, exhibits nearly identical chromatographic behavior and ionization efficiency. This ensures that any variations in the analytical process, from sample extraction to instrument response, affect both the analyte and the internal standard to the same degree. In contrast, a non-deuterated internal standard, such as a structural analog, may have different physicochemical properties, leading to dissimilar responses to matrix effects and incomplete correction.
Performance Comparison: this compound vs. Alternative Approaches
Table 1: Comparison of Expected Performance with Different Internal Standard Strategies
| Performance Parameter | This compound (Deuterated IS) | Structural Analog (Non-Deuterated IS) | No Internal Standard | Justification |
| Accuracy (% Bias) | Expected: < ±15% | Can be > ±15% | Highly variable, often > ±20% | This compound co-elutes and experiences identical matrix effects as Sertindole, leading to more accurate correction. A structural analog's different physicochemical properties can lead to differential matrix effects. Without an IS, there is no correction for analytical variability. |
| Precision (% CV) | Expected: < 15% | Can be > 15% | High, often > 20% | The consistent tracking of Sertindole by this compound throughout the analytical process minimizes variability in the final calculated concentration. |
| Matrix Effect (% CV of IS-normalized matrix factor) | Low (< 15%) | Higher (> 15%) | Not Applicable | The nearly identical ionization properties of this compound and Sertindole result in a consistent response ratio across different biological samples, indicating effective compensation for matrix effects. |
| Recovery Variability (% CV) | Low (< 10%) | Higher (> 15%) | Not Applicable | This compound closely mimics the extraction behavior of Sertindole, leading to more consistent recovery across samples. |
Data presented in this table is based on established principles and typical outcomes in bioanalytical method validation when comparing deuterated and non-deuterated internal standards.
Experimental Protocols
A robust and reliable bioanalytical method is crucial for the accurate quantification of Sertindole. The following is a representative experimental protocol for the analysis of Sertindole in human plasma using this compound as an internal standard, based on common practices in the field.
Sample Preparation: Protein Precipitation
This method is a rapid and simple technique for removing the majority of proteins from a plasma sample.
-
Reagents and Materials:
-
Human plasma samples
-
Sertindole and this compound stock solutions (in methanol)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (ice-cold)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Sertindole: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be optimized)
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be optimized, typically +4 Da from Sertindole)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).
-
Visualizing the Workflow and Mechanism of Action
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the experimental workflow and the signaling pathways affected by Sertindole.
References
A Researcher's Guide to Internal Standard Use in Bioanalysis: A Comparative Overview
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the selection of an appropriate internal standard (IS) is a critical decision that profoundly impacts data quality and reliability. This guide provides an objective comparison of the primary internal standard strategies, supported by experimental data and detailed methodologies, to facilitate informed decisions in alignment with global regulatory expectations.
The use of an internal standard is a cornerstone of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. An IS is a compound of known concentration added to all samples, including calibration standards and quality controls (QCs), to compensate for variability during sample preparation and analysis. The ideal IS mimics the analyte's behavior throughout the entire analytical process, from extraction to detection, thereby ensuring accurate and precise quantification.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, emphasize the importance of using a suitable internal standard.[1][2] The guideline states that a suitable IS should be added to all samples unless its absence can be justified.[1]
This guide will delve into the two main types of internal standards, their performance characteristics, and the regulatory expectations for their validation.
The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)
The scientific community and regulatory agencies widely regard stable isotope-labeled internal standards (SIL-IS) as the "gold standard" for quantitative bioanalysis.[3] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[4] This modification results in a molecule that is chemically and physically almost identical to the analyte but with a different mass, allowing it to be distinguished by a mass spectrometer.[5]
Key Advantages of SIL-IS:
-
Co-elution with the Analyte: Due to their near-identical physicochemical properties, SIL-ISs typically co-elute with the analyte during chromatographic separation.[6] This is crucial for compensating for matrix effects, which can cause ion suppression or enhancement in the mass spectrometer.[4]
-
Similar Extraction Recovery: SIL-ISs exhibit almost identical extraction recovery to the analyte, effectively correcting for variability during sample preparation.[4]
-
Improved Accuracy and Precision: The ability of a SIL-IS to track the analyte throughout the analytical process leads to significantly improved accuracy and precision of the measured concentrations.[7]
The Alternative: Structural Analog Internal Standards
When a SIL-IS is not available or feasible to synthesize, a structural analog may be used as an internal standard.[1] A structural analog is a compound with a chemical structure and physicochemical properties similar to the analyte but is not isotopically labeled.[5]
Considerations for Structural Analog IS:
-
Differences in Physicochemical Properties: Even with close structural similarity, differences in properties like polarity, pKa, and hydrophobicity can lead to different chromatographic retention times and extraction recoveries compared to the analyte.
-
Differential Matrix Effects: If the analog IS does not co-elute with the analyte, it may not experience the same degree of matrix effects, leading to inadequate compensation and potentially biased results.
-
Careful Validation is Crucial: The suitability of a structural analog IS must be rigorously evaluated during method validation to ensure it provides adequate correction for variability.[2]
Performance Comparison: SIL-IS vs. Structural Analog IS
Experimental data consistently demonstrates the superior performance of SIL-IS compared to structural analog IS in terms of accuracy, precision, and mitigation of matrix effects.
| Performance Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Key Observations |
| Accuracy (% Bias) | Typically within ±5%[7] | Can exceed ±15%[7] | SIL-IS consistently provides higher accuracy due to better compensation for matrix effects and recovery variations.[7] |
| Precision (%CV) | Typically <10%[7] | Can be >15%[7] | The use of a SIL-IS results in significantly better precision as it tracks the analyte's behavior more closely.[7] |
| Matrix Effect | Effectively compensated (<5% difference between analyte and IS)[7] | Inconsistent compensation (can be >20% difference)[7] | The near-identical nature of a SIL-IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization.[7] |
| Recovery Variability (%CV) | Low (<10%)[7] | Higher (>15%)[7] | A SIL-IS more reliably tracks the analyte's recovery throughout the sample preparation process.[7] |
This table presents representative data compiled from typical performance of methods with SIL vs. structural analog internal standards.
Experimental Protocols for Key Validation Experiments
Adherence to regulatory guidelines requires robust experimental protocols to validate the use of an internal standard. Below are detailed methodologies for key experiments.
Selectivity and Specificity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and IS from endogenous matrix components and other potential interferences.
Protocol:
-
Obtain at least six different lots of the blank biological matrix from individual donors.
-
Process and analyze each blank lot to check for interferences at the retention times of the analyte and IS.
-
Process and analyze a blank sample spiked only with the IS to check for any contribution to the analyte's signal.
-
Process and analyze a Lower Limit of Quantification (LLOQ) sample.
Acceptance Criteria (ICH M10):
-
The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ.[8]
-
The response of any interfering peak at the retention time of the IS should be ≤ 5% of the IS response.[8]
Accuracy and Precision
Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter among a series of measurements (precision).
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Intra-assay (within-run): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-assay (between-run): Analyze the QC replicates in at least three separate runs over at least two days.
Acceptance Criteria (ICH M10):
-
Accuracy: The mean concentration should be within ±15% of the nominal value for low, mid, and high QCs, and within ±20% for the LLOQ.[9]
-
Precision (Coefficient of Variation, %CV): The %CV should not exceed 15% for low, mid, and high QCs, and not exceed 20% for the LLOQ.[9]
Matrix Effect
Objective: To assess the impact of matrix components on the ionization of the analyte and IS.
Protocol:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare two sets of samples at low and high QC concentrations:
-
Set 1 (Post-extraction spike): Extract blank matrix and then spike the analyte and IS into the final extract.
-
Set 2 (Neat solution): Prepare solutions of the analyte and IS in the final elution solvent at the same concentrations as Set 1.
-
-
Calculate the Matrix Factor (MF) for the analyte and IS for each lot:
-
MF = (Peak response in post-extraction spiked sample) / (Peak response in neat solution)
-
-
Calculate the IS-normalized MF:
-
IS-normalized MF = (MF of analyte) / (MF of IS)
-
Acceptance Criteria (ICH M10):
-
The %CV of the IS-normalized matrix factor from the different lots of matrix should not be greater than 15%. This demonstrates that the IS effectively compensates for the variability in matrix effects.
Stability
Objective: To evaluate the stability of the analyte and IS in the biological matrix under different storage and processing conditions.
Protocol:
-
Use low and high QC samples for all stability tests.
-
Analyze the stability samples against a freshly prepared calibration curve.
-
Evaluate the following stability conditions:
-
Freeze-Thaw Stability: At least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the expected sample handling time.
-
Long-Term Stability: At the intended storage temperature for a duration that covers the time from sample collection to analysis.
-
Stock Solution Stability: Stability of the IS stock solution at its storage temperature.
-
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Bioanalytical Workflow and Decision-Making
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the decision-making process for selecting an internal standard.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. With or Without Internal Standard in HPLC Bioanalysis. A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to the Proper Disposal of Sertindole-d4
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Sertindole-d4, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is critical for maintaining a safe and compliant research environment.
This compound, a deuterated form of the antipsychotic drug Sertindole, requires careful management as a chemical waste product. Due to its classification as harmful if swallowed, toxic in contact with skin, a cause of serious eye irritation, and very toxic to aquatic life, improper disposal can pose significant risks.[1]
Hazard Profile and Safety Precautions
Before handling this compound, it is crucial to be aware of its hazard classifications and the necessary personal protective equipment (PPE).
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin.[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] |
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Clothing: Wear protective clothing.
-
Eye Protection: Wear eye and face protection.[1]
-
Respiratory Protection: Use in a chemical fume hood or well-ventilated area to avoid inhalation of dust or aerosols.[2]
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][3]
-
Segregation and Collection:
-
Container Management:
-
Use a suitable, sealable container for waste collection.
-
Ensure the container is properly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Handle uncleaned, empty containers as you would the product itself.[1]
-
-
Spill Management:
-
Final Disposal:
-
Arrange for collection by a specialized and licensed hazardous waste disposal company.[2]
-
Waste material must be disposed of in accordance with all applicable national and local regulations.[1] This may include disposal at a regulated landfill site or through other approved methods for hazardous or toxic wastes.[2]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both human health and the environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the compound.
References
Personal protective equipment for handling Sertindole-d4
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of Sertindole-d4. The following procedures are designed to ensure the safety of laboratory personnel and to provide clear, actionable steps for routine handling and in the event of an emergency.
Personal Protective Equipment (PPE) and Hazard Summary
This compound, a deuterated form of the antipsychotic drug Sertindole, should be handled with care, assuming it shares the same toxicological properties as its non-deuterated counterpart. The primary hazards associated with Sertindole are skin, eye, and respiratory irritation.[1] Adherence to proper personal protective equipment protocols is mandatory to ensure safety.
| Hazard Classification & PPE | Recommended Equipment and Practices |
| Signal Word | Warning |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. May cause long-lasting harmful effects to aquatic life.[1] |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles are required at all times. A face shield should be worn when there is a potential for splashing. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation or puncture before use. A laboratory coat is mandatory. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or suit is recommended. |
| Respiratory Protection | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required. |
Operational Handling Plan
Safe handling of this compound requires meticulous attention to laboratory procedures to minimize exposure and prevent accidents.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and available for use.
-
Assemble all necessary equipment, including PPE, before handling the compound.
-
Clearly label all containers with the chemical name and any associated hazards.
-
Have an emergency spill kit readily accessible.
-
-
Handling:
-
All weighing and transferring of this compound powder must be conducted within a chemical fume hood.
-
Avoid the generation of dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
-
If preparing solutions, add the solvent to the this compound slowly to avoid splashing.
-
Keep containers tightly sealed when not in use.[1]
-
-
Storage:
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Under no circumstances should this material be disposed of down the drain.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste materials, including empty containers, contaminated PPE (gloves, lab coats), and absorbent materials from spill cleanups, in a designated and clearly labeled hazardous waste container.
-
-
Container Management:
-
Ensure the hazardous waste container is kept closed except when adding waste.
-
Store the waste container in a secondary containment bin in a designated, secure area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Follow all local, state, and federal regulations for hazardous waste disposal.
-
If a drug take-back program is available, that is the preferred method for disposal of unused or expired material.[3]
-
If disposing in the trash is the only option, mix the this compound with an unappealing substance like dirt or used coffee grounds, place it in a sealed plastic bag, and then in the household trash.[3][4] Remove or scratch out all personal information from labels before recycling or disposing of empty containers.[4]
-
Emergency Spill Response Plan
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Spill Cleanup Protocol:
Caption: Workflow for responding to a this compound spill.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.[5]
-
Secure the Area: If safe to do so, restrict access to the spill area.
-
Don PPE: Before attempting to clean the spill, put on the appropriate personal protective equipment, including double gloves, a lab coat, and chemical safety goggles. If the material is a powder and there is a risk of inhalation, a respirator is required.
-
Containment: For a liquid spill, cover with an inert absorbent material (e.g., sand, vermiculite). For a powder spill, gently cover with a damp paper towel to avoid raising dust.[6]
-
Cleanup: Carefully scoop the contained material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a detergent solution and water, using fresh paper towels. Place all cleaning materials into the hazardous waste container.
-
Disposal: Seal the hazardous waste container and arrange for its disposal through your institution's environmental health and safety office.
-
Reporting: Report the spill to your supervisor and the appropriate safety officer.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 4. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 5. louisville.edu [louisville.edu]
- 6. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
